GPR4 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-ethyl-5,7-dimethyl-3-[[4-[(E)-3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIBPKKKLTAKG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)/C=C/CN4CCN(CC4)C(C)C)N=C(C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR4 Antagonist 1 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 4 (GPR4) signaling pathway, with a specific focus on the mechanism of action of GPR4 antagonists, exemplified by "GPR4 antagonist 1". This document details the intricate signaling cascades initiated by GPR4, presents quantitative data on antagonist activity, and provides detailed experimental protocols for key assays used in the characterization of GPR4 antagonists.
Introduction to GPR4
G protein-coupled receptor 4 (GPR4) is a proton-sensing GPCR that is activated by acidic extracellular pH.[1][2] It is highly expressed in endothelial cells and plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and vascular function.[3][4] Under acidic conditions, often found in ischemic tissues or the tumor microenvironment, GPR4 is activated and initiates downstream signaling cascades.[3]
The GPR4 Signaling Pathway
GPR4 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways. This promiscuous coupling allows for a diverse range of cellular responses to acidic stimuli.
Gαs/cAMP Pathway
The primary and most well-characterized signaling pathway for GPR4 is through the Gαs protein. Upon activation by protons, GPR4 undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Gαq/Calcium Mobilization Pathway
In addition to Gαs, GPR4 can also couple to Gαq proteins. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.
Gα12/13/RhoA Pathway
GPR4 has also been shown to signal through the Gα12/13 pathway. Activation of Gα12/13 leads to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.
This compound: Mechanism of Action
"this compound" is a known inhibitor of GPR4 activity. As a competitive antagonist, it is believed to bind to the orthosteric site of the receptor, thereby preventing the binding of protons and subsequent receptor activation. This blockade inhibits the initiation of all downstream signaling cascades, including the Gαs/cAMP, Gαq/calcium, and Gα12/13/RhoA pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GPR4 Antagonist Discovery and Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of GPR4 antagonists. G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by extracellular acidic pH.[1] It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and pain.[1][2] This makes it an attractive therapeutic target for a range of diseases. This document details the signaling pathways, discovery methodologies, synthetic routes for potent antagonists, and the experimental protocols utilized in their evaluation.
GPR4 Signaling Pathways
GPR4 is a dual-ligand receptor that can be activated by both protons (acidic pH) and lysophosphatidylcholine (LPC).[3] Upon activation by acidosis, GPR4 couples to Gs and G13 proteins, initiating downstream signaling cascades.[2] The Gs pathway activation leads to an increase in intracellular cyclic AMP (cAMP), while the G13 pathway stimulates RhoA activation. These signaling events ultimately lead to the expression of a wide array of inflammatory genes, including chemokines, cytokines, and adhesion molecules. Furthermore, GPR4 activation by acidosis can stimulate all three arms of the endoplasmic reticulum (ER) stress pathway: PERK, ATF6, and IRE1. In the context of cancer, GPR4 signaling has been shown to promote colorectal cancer progression by activating the Hippo pathway.
Discovery of GPR4 Antagonists
The discovery of GPR4 antagonists has largely been driven by high-throughput screening (HTS) followed by medicinal chemistry optimization.
High-Throughput Screening (HTS)
HTS campaigns are crucial for identifying initial hit compounds. These campaigns typically involve screening large compound libraries for their ability to inhibit GPR4 activation in cell-based assays. Common HTS assay formats for GPCRs include:
-
cAMP Assays: These assays measure the modulation of intracellular cAMP levels, a direct downstream effector of Gs-coupled GPCRs like GPR4. Technologies such as TR-FRET and luminescence-based reporter assays are commonly employed.
-
Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to GPR4 signaling, such as the cAMP response element (CRE). A decrease in reporter gene expression in the presence of a compound indicates antagonistic activity.
-
Calcium Flux Assays: While GPR4 primarily signals through Gs and G13, some GPCRs can also couple to Gq, leading to calcium mobilization. Dye-based or genetically encoded calcium indicators can be used to measure these changes in intracellular calcium.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of initial hits from HTS, a process of lead optimization is undertaken to improve potency, selectivity, and pharmacokinetic properties. This involves systematic modifications of the chemical structure of the hit compounds and evaluating their effects on activity, a process known as structure-activity relationship (SAR) studies. For instance, the development of the potent and selective GPR4 antagonist 3b started from a known antagonist, compound 1 , and involved systematic modifications of its three main moieties: a piperazine, a dibenzazepine, and an imidazopyridine. Similarly, the orally active antagonist 39c was developed from an HTS hit. Another example is the development of the selective and efficacious GPR4 antagonist 13 from the lead compound 1a , which had off-target liabilities.
Synthesis of GPR4 Antagonists
The synthesis of small molecule GPR4 antagonists often involves multi-step synthetic routes. Below are generalized schemes representative of the synthesis of dibenzazepine and amino-pyrimidine/imidazo-pyridine-based antagonists.
General Synthesis of Dibenzazepine-Based Antagonists (e.g., compound 3b)
The synthesis of dibenzazepine-based GPR4 antagonists like compound 3b typically involves the coupling of three key fragments.
-
Fragment A (Cyclic Amine): A substituted piperidine or other cyclic amine.
-
Fragment B (Dibenzazepine Core): The central tricyclic scaffold.
-
Fragment C (Heterocycle): An imidazopyridine or similar heterocyclic moiety.
The general synthetic strategy involves the sequential coupling of these fragments, often utilizing standard amide bond formation or reductive amination reactions.
General Synthesis of Amino-pyrimidine and Imidazo-pyridine Derivatives (e.g., compound 39c)
The synthesis of these classes of antagonists often starts from commercially available or readily prepared substituted amino-pyridines or -pyrimidines. The subsequent steps typically involve:
-
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) to the heterocyclic core to enable subsequent cross-coupling reactions.
-
Suzuki or Buchwald-Hartwig Cross-Coupling: Formation of a key carbon-carbon or carbon-nitrogen bond to introduce a substituted aryl or heteroaryl group.
-
Functional Group Interconversion: Modification of peripheral functional groups to optimize potency and physicochemical properties.
Quantitative Data of Selected GPR4 Antagonists
The following table summarizes the in vitro and in vivo data for some of the key GPR4 antagonists reported in the literature.
| Compound | In Vitro Potency (IC50) | In Vivo Model | Efficacy | Reference |
| 3b | 0.047 µM (CRE assay) | Mouse Myocardial Infarction | Increased survival rate | |
| 39c | 1 nM (cAMP assay) | Rat Antigen-Induced Arthritis | Significant efficacy at 30 mg/kg | |
| 13 | 1.1 nM (cAMP assay) | Rat Antigen-Induced Arthritis, Hyperalgesia, Angiogenesis | Significant efficacy at 30 mg/kg | |
| NE-52-QQ57 | Not reported | SARS-CoV-2-infected K18-hACE2 transgenic mice | Increased survival, reduced hyperinflammatory response and viral load |
Experimental Protocols
Detailed methodologies are crucial for the successful discovery and evaluation of GPR4 antagonists.
CRE-Luciferase Reporter Gene Assay
This assay is used to measure the antagonism of GPR4-mediated Gs signaling.
-
Cell Culture: HEK293 cells are co-transfected with a GPR4 expression vector and a CRE-luciferase reporter vector.
-
Compound Treatment: Transfected cells are plated in 96-well plates and incubated with varying concentrations of the test compounds.
-
GPR4 Activation: The cells are then stimulated with an acidic buffer (e.g., pH 7.0) to activate GPR4.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of the acid-induced luciferase expression is calculated for each compound concentration to determine the IC50 value.
cAMP Measurement Assay (TR-FRET)
This assay directly measures the accumulation of intracellular cAMP.
-
Cell Culture: CHO-K1 cells stably expressing human GPR4 are used.
-
Compound Treatment: Cells are incubated with the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
GPR4 Activation: The cells are stimulated with an acidic buffer.
-
cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Data Analysis: The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Myocardial Infarction Model
This model is used to evaluate the cardioprotective effects of GPR4 antagonists.
-
Animal Model: Male mice (e.g., C57BL/6) are used.
-
Surgical Procedure: The left anterior descending coronary artery is permanently ligated to induce myocardial infarction.
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., via oral gavage) daily, starting from the day of surgery.
-
Monitoring: The survival of the animals is monitored for a defined period (e.g., 28 days).
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Rat Antigen-Induced Arthritis (AIA) Model
This model is used to assess the anti-inflammatory and analgesic effects of GPR4 antagonists.
-
Immunization: Rats are immunized with methylated bovine serum albumin (mBSA) in complete Freund's adjuvant.
-
Arthritis Induction: Arthritis is induced by an intra-articular injection of mBSA into one knee joint.
-
Drug Administration: The GPR4 antagonist or vehicle is administered orally at a specific dose (e.g., 30 mg/kg).
-
Assessment: Joint swelling, inflammatory cell infiltration, and pain behavior are assessed at various time points after arthritis induction.
-
Data Analysis: The effects of the compound on these parameters are compared to the vehicle-treated group to determine efficacy.
Conclusion
The discovery and development of GPR4 antagonists represent a promising therapeutic strategy for a variety of inflammatory and ischemic diseases. The identification of potent and selective antagonists has been enabled by a combination of high-throughput screening, medicinal chemistry-driven lead optimization, and evaluation in relevant in vivo models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research will likely focus on the development of antagonists with improved pharmacokinetic profiles and the exploration of their therapeutic potential in a broader range of clinical indications.
References
GPR4 Antagonists: A Deep Dive into Structure-Activity Relationships and Core Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 4 (GPR4) has emerged as a significant therapeutic target, primarily due to its role as a proton sensor in acidic microenvironments associated with a range of pathologies including inflammation, angiogenesis, and cancer. The development of potent and selective GPR4 antagonists is a key focus for therapeutic intervention. This guide provides a detailed overview of the structure-activity relationships (SAR) of known GPR4 antagonists and outlines the core experimental protocols used for their characterization.
GPR4 Signaling Pathways
Under acidic conditions, GPR4 is activated and couples to multiple G-protein signaling pathways. The primary pathways include the Gs/cAMP pathway and the G13/Rho pathway. Activation of the Gs pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, while the G13 pathway activation results in the stimulation of the RhoA GTPase. Some evidence also suggests potential coupling to the Gq/PLC pathway. Understanding these pathways is crucial for the design and interpretation of antagonist screening assays.
Structure-Activity Relationship of GPR4 Antagonists
The development of GPR4 antagonists has primarily focused on a few core scaffolds, including dibenzazepine, imidazopyridine, and pyrazolopyrimidine derivatives. The following sections summarize the key SAR findings for these classes of compounds.
Dibenzazepine Derivatives
A notable class of GPR4 antagonists is based on a dibenzazepine core. Structure-activity relationship studies have been conducted by modifying three key positions: the left piperazine moiety (A), the central dibenzazepine core (B), and the right imidazopyridine moiety (C).
| Compound | Moiety A (Piperazine Substitution) | Moiety B (Dibenzazepine Core) | Moiety C (Imidazopyridine) | IC50 (µM) |
| 1 | Unsubstituted Piperazine | Dibenzazepine | Imidazopyridine | 0.1 - 1.0 |
| 3a | Pyrrolidine | Dibenzazepine | Imidazopyridine | 0.1 - 1.0 |
| 3b | Piperidine | Dibenzazepine | Imidazopyridine | < 0.1 |
| 3c | Morpholine | Dibenzazepine | Imidazopyridine | 0.1 - 1.0 |
| 8a | Piperazine | Tricyclic Aromatic | Imidazopyridine | 0.1 - 1.0 |
| 8b | Piperazine | Tricyclic Aromatic | Imidazopyridine | 0.1 - 1.0 |
| 8c | Piperazine | Diphenylamine | Imidazopyridine | > 10 |
| 9a | Piperazine | Benzene | Imidazopyridine | > 10 |
| 9b | Piperazine | Naphthalene | Imidazopyridine | > 10 |
Data summarized from a study on dibenzazepine derivatives as GPR4 antagonists.[1]
Key SAR Insights for Dibenzazepine Derivatives:
-
Moiety A: Replacement of the piperazine ring with other cyclic amines such as piperidine and morpholine is well-tolerated and can lead to potent antagonists. Compound 3b with a piperidine moiety showed the highest potency.[1]
-
Moiety B: The tricyclic dibenzazepine core is crucial for activity. A conformationally flexible acyclic analogue (8c ) or smaller aromatic systems (9a , 9b ) result in a significant loss of potency.[1]
-
Moiety C: The imidazopyridine moiety is essential for potent antagonistic activity.[1]
Imidazopyridine and Pyrazolopyrimidine Derivatives
Imidazopyridine and pyrazolopyrimidine scaffolds have also been explored for GPR4 antagonism. These compounds have been identified as potent and orally active antagonists.
| Compound ID | Scaffold | Key Features | IC50 (µM) |
| NE-52-QQ57 | Pyrazolopyrimidine | 2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | Potent GPR4 antagonist |
| 39c | Imidazopyridine | Orally active with efficacy in inflammation and pain models | Potent GPR4 antagonist |
Data from studies on imidazopyridine and pyrazolopyrimidine GPR4 antagonists.[2]
Key SAR Insights for Imidazopyridine and Pyrazolopyrimidine Derivatives:
-
These heterocyclic systems serve as effective core structures for GPR4 antagonists.
-
The development of compounds like NE-52-QQ57 and 39c highlights the potential for achieving oral bioavailability and in vivo efficacy with these scaffolds.
-
Further detailed public SAR data for these series is limited, but their discovery underscores the importance of exploring diverse heterocyclic systems.
Experimental Protocols
The characterization of GPR4 antagonists relies on a series of in vitro cellular assays designed to measure the modulation of GPR4's primary signaling pathways.
cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the intracellular cAMP levels in response to GPR4 activation and its inhibition by antagonists.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR4 are commonly used.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: GPR4 is activated by lowering the extracellular pH of the buffer (e.g., to pH 6.8).
-
Lysis and Detection: After a defined incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The IC50 values of the antagonists are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Serum Response Element (SRE) Reporter Assay (G13/Rho Pathway)
This luciferase-based reporter gene assay measures the transcriptional activity of the Serum Response Element (SRE), which is downstream of RhoA activation.
Methodology:
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with a GPR4 expression vector and a reporter plasmid containing the SRE sequence upstream of a luciferase gene (e.g., firefly luciferase). A control plasmid expressing Renilla luciferase can be included for normalization.
-
Assay Preparation: Transfected cells are plated in multi-well plates and serum-starved to reduce basal SRE activity.
-
Compound Treatment and Stimulation: Cells are treated with the GPR4 antagonist followed by stimulation with acidic media.
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The inhibition of acid-induced SRE activity by the antagonist is used to determine its potency (IC50).
RhoA Activation Assay
This assay directly measures the levels of active, GTP-bound RhoA.
Methodology:
-
Cell Culture and Treatment: GPR4-expressing cells are treated with antagonists and then stimulated with an acidic buffer.
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down of Active RhoA: The cell lysates are incubated with beads coupled to a Rho-GTP binding protein (e.g., Rhotekin-RBD). These beads will specifically pull down the active GTP-bound RhoA.
-
Western Blotting: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for RhoA.
-
Densitometry: The amount of active RhoA is quantified by densitometry of the Western blot bands.
Conclusion
The exploration of GPR4 antagonist structure-activity relationships has led to the identification of several promising chemical scaffolds. The dibenzazepine, imidazopyridine, and pyrazolopyrimidine series represent key starting points for further drug discovery efforts. A thorough understanding of the SAR and the application of robust experimental protocols for characterizing antagonist activity against the primary Gs/cAMP and G13/Rho signaling pathways are essential for the successful development of novel GPR4-targeted therapeutics. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field.
References
The Role of GPR4 Antagonism in Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 4 (GPR4) has emerged as a critical proton-sensing receptor in endothelial cells, playing a pivotal role in translating the acidic microenvironment signals often found in pathological conditions such as ischemia, inflammation, and tumors into distinct cellular responses. Activation of GPR4 by acidic pH triggers a cascade of signaling events that promote endothelial inflammation, permeability, and angiogenesis. Consequently, the development of GPR4 antagonists presents a promising therapeutic strategy for a variety of diseases characterized by endothelial dysfunction. This technical guide provides an in-depth overview of the role of GPR4 antagonists in modulating endothelial cell function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction to GPR4 in Endothelial Biology
GPR4 is a member of the proton-sensing G protein-coupled receptor (GPCR) family, which also includes OGR1, GPR65, and GPR68.[1] It is highly expressed in vascular endothelial cells and functions as a sensor for extracellular pH.[2] Under physiological conditions (pH 7.4), GPR4 exhibits basal activity, which is significantly potentiated by acidic conditions (pH < 7.0).[3][4] This activation in acidic microenvironments, a common feature of many diseases, initiates downstream signaling cascades that regulate crucial aspects of endothelial cell behavior.
GPR4 activation has been shown to be pro-inflammatory, leading to the upregulation of adhesion molecules and the recruitment of leukocytes. Furthermore, it contributes to increased vascular permeability and plays a role in angiogenesis, the formation of new blood vessels. Given these functions, targeting GPR4 with specific antagonists offers a therapeutic avenue to counteract the detrimental effects of acidosis-driven endothelial dysfunction.
Key Signaling Pathways Modulated by GPR4 Antagonists
GPR4 activation in endothelial cells initiates multiple downstream signaling pathways. Antagonists of GPR4 function by blocking these signaling cascades, thereby mitigating the pro-inflammatory and pro-angiogenic effects of acidosis. The primary pathways are detailed below.
The NF-κB Pathway and Inflammatory Gene Expression
Acidosis-induced GPR4 activation is a potent stimulus for the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. This leads to the increased expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules. GPR4 antagonists effectively suppress this pathway, reducing the inflammatory phenotype of endothelial cells.
References
GPR4 Antagonist 1 in Inflammatory Bowel Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role and therapeutic potential of GPR4 antagonist 1 in preclinical models of inflammatory bowel disease (IBD). G protein-coupled receptor 4 (GPR4) is a pH-sensing receptor that has emerged as a promising target for inflammatory conditions due to its role in mediating inflammatory responses in acidic microenvironments, a characteristic of IBD. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts and Mechanism of Action
GPR4 is predominantly expressed on vascular endothelial cells and responds to acidic conditions (low extracellular pH), which are often present in inflamed tissues.[1] Upon activation by protons, GPR4 initiates downstream signaling cascades that promote the expression of various inflammatory mediators and adhesion molecules.[2][3] This leads to increased leukocyte adhesion to the endothelium and their subsequent infiltration into intestinal tissues, exacerbating inflammation.[1]
GPR4 antagonists, such as the compound referred to as GPR4 antagonist 13 (also known as NE-52-QQ57), are designed to block this activation and thereby mitigate the inflammatory cascade.[4] By inhibiting GPR4, these antagonists reduce the expression of key inflammatory molecules and decrease the recruitment of immune cells to the site of inflammation, offering a potential therapeutic strategy for IBD.
GPR4 Signaling Pathway in Inflammation
The following diagram illustrates the signaling pathway initiated by GPR4 activation in an acidic inflammatory microenvironment and the point of intervention for a GPR4 antagonist.
Efficacy in Preclinical IBD Models
The efficacy of this compound has been evaluated in the dextran sulfate sodium (DSS)-induced acute colitis mouse model, a widely used model that mimics aspects of ulcerative colitis. Treatment with the antagonist has been shown to significantly ameliorate disease severity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound in the DSS-induced colitis model.
Table 1: Clinical and Macroscopic Disease Parameters
| Parameter | Vehicle Control (DSS) | This compound (30mg/kg b.i.d.) + DSS | Outcome | Citation |
| Body Weight Loss | Increased | Reduced | Protection from body weight loss | |
| Fecal Score (Blood & Diarrhea) | Increased | Reduced | Reduced fecal blood and diarrhea | |
| Colon Shortening | Severe | Reduced | Attenuation of colon shortening | |
| Splenic Expansion | Significant | Reduced | Reduced splenic enlargement | |
| Mesenteric Lymph Node Enlargement | Significant | Reduced | Reduced expansion of mesenteric lymph nodes |
Table 2: Histopathological and Molecular Markers
| Parameter | Vehicle Control (DSS) | This compound (30mg/kg b.i.d.) + DSS | Outcome | Citation |
| Histopathology Score | High | Alleviated | Reduced features of active colitis | |
| VCAM-1 Expression | Increased | Reduced | Decreased vascular cell adhesion molecule-1 | |
| E-selectin Expression | Increased | Reduced | Decreased E-selectin expression | |
| TNF-α mRNA Expression | Significantly Increased | Significantly Reduced | Attenuated pro-inflammatory cytokine expression | |
| IL-10 mRNA Expression | Significantly Increased | Significantly Reduced | Reduction in a cytokine often elevated in acute colitis |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of these findings.
DSS-Induced Acute Colitis Mouse Model
This model is used to induce acute intestinal inflammation.
Experimental Workflow Diagram
Methodology:
-
Animal Model: Male and female C57BL/6 mice, aged 9-10 weeks, are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment:
-
The treatment group receives this compound at a dose of 30mg/kg, administered twice daily (b.i.d.) via oral gavage throughout the 7-day DSS treatment period.
-
The control group receives a vehicle solution following the same administration schedule.
-
-
Clinical Monitoring: Body weight and fecal scores (assessing stool consistency and the presence of blood) are recorded daily.
-
Endpoint Analysis: On day 7, mice are euthanized, and tissues are collected for analysis.
-
Macroscopic Assessment: Colon length, spleen weight, and mesenteric lymph node volume are measured.
-
Histopathology: Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration, epithelial damage, and other features of colitis.
-
Molecular Analysis: Colon tissue is processed for quantitative real-time PCR (qPCR) to measure the mRNA expression of inflammatory genes. Immunofluorescence staining is used to quantify the protein expression of adhesion molecules in the intestinal endothelium.
-
Conclusion and Future Directions
The pharmacological inhibition of GPR4 with this compound demonstrates significant therapeutic potential in a preclinical model of IBD. The antagonist effectively reduces clinical signs of colitis, mitigates macroscopic and microscopic intestinal inflammation, and downregulates key inflammatory mediators. These findings strongly suggest that targeting the GPR4 signaling pathway is a viable and novel anti-inflammatory strategy.
Future research should focus on evaluating the efficacy of GPR4 antagonists in chronic IBD models, exploring the long-term safety profile of these compounds, and further elucidating the intricate role of pH-sensing G protein-coupled receptors in the complex pathophysiology of IBD. The development of selective and orally bioavailable GPR4 antagonists represents a promising avenue for the development of new therapeutics for patients with inflammatory bowel disease.
References
- 1. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PMC [pmc.ncbi.nlm.nih.gov]
GPR4 Antagonism in Myocardial Infarction Research: A Technical Guide
Introduction
GPR4 Signaling Pathways in Myocardial Ischemia
Upon activation by a low pH environment, GPR4 initiates several downstream signaling pathways that contribute to cardiomyocyte and endothelial cell injury. The primary and most well-characterized pathway involves the coupling to Gs proteins, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). This increase in cAMP can lead to the activation of the cAMP response element (CRE)-driven transcription.
Recent studies have elucidated additional GPR4-mediated pathways relevant to ischemia-reperfusion injury. In endothelial cells, GPR4 activation by acidosis can induce the expression of endoplasmic reticulum (ER) stress-related genes, including C/EBP homologous protein (CHOP), a key mediator of apoptosis. This suggests that GPR4 contributes to cell death in ischemic tissues. Furthermore, in cardiomyocytes, GPR4 has been shown to interact with and upregulate Lysophosphatidic Acid Receptor 1 (LPAR1), which in turn activates the NLRP3 inflammasome, a critical component of the inflammatory response that exacerbates cardiac damage.
Preclinical Efficacy of GPR4 Antagonists
Research has led to the identification of potent and selective GPR4 antagonists, demonstrating significant therapeutic benefits in preclinical models of myocardial infarction. A key study focused on developing derivatives of a known GPR4 antagonist (compound 1 ) to improve potency and selectivity. This effort resulted in the identification of compound 3b , a dibenzazepine derivative, as the first GPR4-selective antagonist with no cross-reactivity with other proton-sensing GPCRs like TDAG8 and OGR1.
Quantitative Data on GPR4 Antagonist Efficacy
The efficacy of these compounds was evaluated both in vitro through screening assays and in vivo using a mouse model of myocardial infarction.
| Compound | GPR4 IC50 (µM) | TDAG8 IC50 (µM) | OGR1 IC50 (µM) | In Vivo Model | Outcome | Reference |
| 1 | 0.44 | 1.8 | 1.1 | - | Lead Compound | |
| 3b | 0.066 | >10 | >10 | Mouse MI | Significantly improved survival rate |
Table 1: Potency, selectivity, and in vivo efficacy of lead GPR4 antagonists.
In a mouse model of MI induced by left coronary artery ligation, intraperitoneal administration of compound 3b markedly improved the survival rate of the animals compared to the vehicle-treated group. This demonstrates the therapeutic potential of selective GPR4 antagonism in an in vivo setting.
| Treatment Group | Dose | n | Survival Rate (Day 7) | p-value (vs. Vehicle) |
| Vehicle | - | 13 | ~54% | - |
| Compound 3b | 6.7 mg/kg/day | 6 | ~83% | < 0.05 |
| Compound 3b | 20 mg/kg/day | 8 | 100% | < 0.01 |
Table 2: Survival rates in a mouse myocardial infarction model following treatment with GPR4 antagonist 3b.
Experimental Protocols
Detailed and reproducible methodologies are crucial for advancing research in this field. The following sections outline the core protocols for screening GPR4 antagonists and evaluating their efficacy in a relevant animal model.
Protocol 1: In Vitro GPR4 Antagonist Screening Assay
This assay quantifies the ability of a compound to inhibit GPR4 activation by measuring a downstream signaling event, specifically cAMP response element (CRE)-driven gene transcription.
Objective: To determine the IC50 value of test compounds against proton-activated GPR4.
Materials:
-
HEK293 cells stably co-transfected with a GPR4 expression vector and a CRE-luciferase reporter vector.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Test compounds dissolved in DMSO.
-
Assay buffer (pH 7.4 and pH 7.0).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer for signal detection.
Methodology:
-
Cell Plating: Seed the engineered HEK293 cells into 96-well plates and culture for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
pH-induced Activation: Change the culture medium from pH 7.4 to an acidic medium of pH 7.0 to activate GPR4. Incubate for a defined period (e.g., 4-6 hours).
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate.
-
Data Analysis: Measure the luminescence signal, which is proportional to CRE-driven luciferase expression. Calculate the percent inhibition for each compound concentration relative to controls (no compound, pH 7.0 vs. pH 7.4) and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Mouse Model of Myocardial Infarction
This surgical model is the standard for evaluating the cardioprotective effects of therapeutic agents in vivo.
Objective: To assess the effect of a GPR4 antagonist on survival and cardiac function following surgically induced MI.
Animal Model: Male mice (e.g., C57BL/6), 8-10 weeks old.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Surgical tools, ventilator, stereomicroscope.
-
Suture (e.g., 7-0 silk).
-
GPR4 antagonist (e.g., compound 3b ) formulated in a vehicle (e.g., saline with 0.5% methylcellulose).
Methodology:
-
Drug Pre-treatment: Administer the GPR4 antagonist or vehicle (e.g., via intraperitoneal injection) to the mice, typically starting one day before the surgery and continuing daily for the duration of the study.
-
Anesthesia and Ventilation: Anesthetize the mouse and connect it to a rodent ventilator.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Closure and Recovery: Close the chest wall in layers and allow the animal to recover.
-
Post-operative Monitoring: Monitor the animals daily for survival and general health.
-
Endpoint Analysis: At the end of the study period (e.g., 7 days), assess survival rates. Further studies can include echocardiography to measure cardiac function (e.g., ejection fraction) and histology to determine infarct size.
Conclusion and Future Directions
The acidosis that characterizes myocardial ischemia activates GPR4, triggering signaling pathways that contribute to inflammation and apoptosis, thereby exacerbating cardiac injury. The development of potent and highly selective GPR4 antagonists, such as compound 3b , has demonstrated significant cardioprotective effects in preclinical models, most notably by improving survival rates after MI. This body of research establishes GPR4 as a valid and promising therapeutic target for the treatment of myocardial infarction.
Future research should focus on:
-
Elucidating Downstream Mechanisms: Further investigation into the specific roles of the Gs/cAMP, ER stress, and NLRP3 inflammasome pathways in different cardiac cell types (endothelial cells, cardiomyocytes, fibroblasts) is needed.
-
Pharmacokinetic and Safety Profiling: Comprehensive DMPK (drug metabolism and pharmacokinetics) and toxicology studies are required for lead candidates to assess their suitability for clinical development.
-
Combination Therapies: Exploring the synergistic potential of GPR4 antagonists with current standard-of-care treatments for MI, such as reperfusion therapies, could lead to improved clinical outcomes.
The continued investigation and development of GPR4 antagonists hold significant potential to yield a novel class of drugs for mitigating the devastating consequences of myocardial infarction.
References
- 1. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
GPR4 Antagonist 1 in Neuroinflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 4 (GPR4) has emerged as a critical player in the orchestration of inflammatory responses, particularly within the central nervous system (CNS). As a proton-sensing receptor, GPR4 is activated by acidic microenvironments characteristic of neuroinflammatory and ischemic conditions. This activation triggers a cascade of downstream signaling events that promote endothelial cell activation, leukocyte adhesion, and blood-brain barrier disruption, thereby exacerbating neuroinflammation. Consequently, antagonism of GPR4 represents a promising therapeutic strategy for a range of neuroinflammatory disorders. This technical guide provides an in-depth overview of GPR4 antagonist 1 and other key GPR4 antagonists, their mechanisms of action, supporting preclinical data, and detailed experimental protocols for their evaluation.
Introduction to GPR4 in Neuroinflammation
GPR4 is a member of a family of proton-sensing G-protein coupled receptors (GPCRs) that also includes OGR1 (GPR68), TDAG8 (GPR65), and G2A (GPR132).[1] Highly expressed in endothelial cells, GPR4 functions as a sensor of extracellular pH.[2][3] In pathological conditions such as ischemia, traumatic brain injury, and neurodegenerative diseases like Multiple Sclerosis (MS), Alzheimer's disease (AD), and Parkinson's disease (PD), localized tissue acidosis leads to GPR4 activation.[4][5]
This activation initiates pro-inflammatory signaling cascades, leading to:
-
Upregulation of Adhesion Molecules: Increased expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells, which facilitates the adhesion and transmigration of leukocytes into the CNS.
-
Increased Vascular Permeability: GPR4 signaling can lead to the formation of paracellular gaps between endothelial cells, compromising the integrity of the blood-brain barrier (BBB).
-
Cytokine and Chemokine Production: Enhanced secretion of pro-inflammatory mediators that further amplify the inflammatory response.
Given its central role in these processes, the inhibition of GPR4 with selective antagonists is a compelling strategy to mitigate neuroinflammation and its detrimental consequences.
GPR4 Antagonists: Quantitative Data
Several small molecule antagonists of GPR4 have been developed and characterized. The table below summarizes the in vitro potency of key compounds, including the specifically requested "this compound".
| Compound Name | Chemical Name | IC50 (nM) | Assay Type | Cell Line | Reference(s) |
| This compound | 2-ethyl-3-{4-[(E)-3-(4-isopropylpiperazin-1-yl)prop-1-enyl]benzyl}-5,7-dimethyl-3H-imidazo[4,5-b]pyridine | 189 | cAMP accumulation | HeLa | |
| NE52-QQ57 (Compound 13) | 2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | 70, 40 (GPR4), 26.8 (cAMP accumulation) | GPR4 antagonist assay, cAMP accumulation | HEK293 | |
| Compound 3b | Not explicitly named in the provided search results. | 67 | CRE-driven transcriptional activity | HEK293 | |
| Compound 39c | An orally active amino-pyrimidine derivative. | Potent cellular activity (IC50 not specified) | Not specified | Not specified |
GPR4 Signaling Pathways
GPR4 activation by protons initiates signaling through multiple G-protein-coupled pathways, primarily involving Gs, G12/13, and Gq proteins. These pathways converge to promote a pro-inflammatory endothelial cell phenotype.
Gs/cAMP/Epac Pathway
Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In endothelial cells, this signal is primarily transduced through the Exchange protein directly activated by cAMP (Epac), rather than Protein Kinase A (PKA). The Gs/cAMP/Epac axis upregulates the expression of key adhesion molecules.
G12/13/RhoA Pathway
Coupling of GPR4 to G12/13 proteins activates the small GTPase RhoA. This pathway is critical for the regulation of the actin cytoskeleton, leading to endothelial cell contraction and the formation of paracellular gaps, which increases vascular permeability and facilitates leukocyte transmigration. Recent evidence also links this pathway to neuronal ferroptosis via YAP signaling in the context of subarachnoid hemorrhage.
Gq/PLC Pathway
The Gq pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway contributes to various cellular responses, including the activation of transcription factors that regulate the expression of inflammatory genes.
Preclinical Evidence in Neuroinflammatory Models
The therapeutic potential of GPR4 antagonists has been investigated in several preclinical models of neurological and inflammatory disorders.
Parkinson's Disease (PD)
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD, the selective GPR4 antagonist NE52-QQ57 demonstrated neuroprotective effects. Treatment with NE52-QQ57 reduced the loss of dopaminergic neurons, improved motor function, and enhanced spatial memory. Mechanistically, the antagonist decreased the pro-apoptotic Bax/Bcl-2 ratio and inhibited the activation of caspase-3 and cleavage of PARP in the substantia nigra and striatum.
Traumatic Brain Injury (TBI)
While direct studies with GPR4 antagonists in TBI models are emerging, research on GPR4 knockout mice suggests a role for this receptor in the neuroinflammatory response following injury. GPR4 knockout mice exhibit altered microglial and astrocyte activation following TBI, indicating that GPR4 modulation could influence post-traumatic neuroinflammation.
Multiple Sclerosis (MS)
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS. The pro-inflammatory role of GPR4 in endothelial cell activation and leukocyte infiltration makes it a prime target for intervention in EAE. While specific data on the efficacy of this compound in EAE is not yet widely published, the known mechanisms of GPR4 suggest that its antagonism would be beneficial in reducing the clinical severity of the disease. Another relevant model is the cuprizone model of demyelination and remyelination.
Alzheimer's Disease (AD)
Although direct studies of GPR4 antagonists in AD models are limited, the known role of neuroinflammation in the pathogenesis of AD suggests that GPR4 inhibition could be a viable therapeutic strategy. GPR4 antagonists have been shown to cross the blood-brain barrier, a critical property for CNS drug candidates.
Detailed Experimental Protocols
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of chronic EAE in C57BL/6 mice using MOG35-55 peptide, a standard model for MS research.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Female C57BL/6 mice (9-12 weeks old)
-
GPR4 antagonist (e.g., this compound, NE52-QQ57) or vehicle
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (typically 1:1 ratio).
-
Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.
-
Administer PTX (100-300 ng) intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of PTX (100-300 ng) i.p.
-
-
Treatment:
-
Administer the GPR4 antagonist or vehicle daily, starting from a predefined day post-immunization (prophylactic or therapeutic regimen). Dosing will depend on the pharmacokinetic properties of the specific antagonist.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Histological and Molecular Analysis:
-
At the end of the study, perfuse mice and collect CNS tissue for analysis of immune cell infiltration, demyelination, and cytokine/chemokine expression.
-
In Vitro: cAMP Accumulation Assay (HTRF)
This assay measures the ability of a GPR4 antagonist to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR4
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
GPR4 antagonist
-
Acidic buffer (e.g., HBSS at pH 6.8) to stimulate GPR4
-
384-well low-volume plates
Procedure:
-
Cell Plating: Seed GPR4-expressing HEK293 cells into 384-well plates.
-
Compound Incubation: Add serial dilutions of the GPR4 antagonist to the cells and incubate.
-
Stimulation: Add acidic buffer to stimulate GPR4 and induce cAMP production.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the IC50 value of the antagonist by fitting the data to a dose-response curve.
References
- 1. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acid-sensing receptor GPR4 attenuates neuronal ferroptosis via RhoA/YAP signaling in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GPR4 attenuates SH-SY5Y cell injury in cerebral ischemia/reperfusion via anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR4 Antagonist 1: A Deep Dive into its Anti-Angiogenic Properties
For Immediate Release
This technical guide provides an in-depth analysis of GPR4 Antagonist 1, a novel small molecule inhibitor of the G protein-coupled receptor 4 (GPR4), and its significant effects on angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current understanding of GPR4 antagonism in the context of neovascularization.
Introduction: GPR4 as a Therapeutic Target in Angiogenesis
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor predominantly expressed on vascular endothelial cells.[1] Under conditions of acidosis, a common feature of the microenvironment in tumors and inflamed tissues, GPR4 becomes activated. This activation triggers downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all critical steps in the process of angiogenesis.[1][2] Consequently, GPR4 has emerged as a promising therapeutic target for diseases characterized by pathological angiogenesis. GPR4 antagonists, such as the representative compound "this compound," are being investigated for their potential to inhibit these processes. This guide summarizes the key findings related to the anti-angiogenic effects of GPR4 antagonism, details the experimental methodologies used for these assessments, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the observed effects of GPR4 antagonists on various parameters of angiogenesis from preclinical studies. Due to the proprietary nature of early drug development, "this compound" is used as a representative placeholder for specific small molecule inhibitors like compounds '13', '39c', and 'NE-52-QQ57', for which data is publicly available.
| Assay Type | Model System | Antagonist Tested | Key Findings | Quantitative Data | Reference |
| In Vivo Angiogenesis | Murine Disease Models | Compound 39c | Associated with a decrease in angiogenesis and fibrogenesis. | Reduced vessel length and expression of Vegfα and procollagens. Specific percentages not provided. | [3] |
| Inflammation-induced Vascular Effects | Hindlimb Ischemia-Reperfusion Mouse Model | GPR4 antagonist 13 | Reduces tissue edema and inflammatory exudate formation. | Significant decrease in upper and lower limb circumference. Specific angiogenesis metrics not provided. | [4] |
| Endothelial Cell Function | Human Umbilical Vein Endothelial Cells (HUVECs) | GPR4 inhibitor | Suppresses acidosis-induced inflammatory gene expression. | Not Applicable | |
| Tumor Angiogenesis | Colitis-Associated Cancer Mouse Model | GPR4 knockout (genetic antagonism) | Markedly reduced tumor blood vessel density. | Correlated with increased tumor necrosis and reduced tumor cell proliferation. Specific quantification not provided. |
Signaling Pathways Modulated by GPR4 Antagonism
GPR4 activation by acidosis initiates a complex network of intracellular signaling pathways that collectively promote a pro-angiogenic cellular phenotype. GPR4 antagonists effectively block these cascades. The primary signaling axes identified are:
-
Gαs/cAMP/Epac Pathway: Acidosis-induced GPR4 activation can stimulate the Gs protein, leading to increased cyclic AMP (cAMP) levels. This, in turn, activates Exchange protein directly activated by cAMP (Epac), which promotes endothelial cell adhesion, a crucial step in vessel formation.
-
Gα12/13/RhoA Pathway: GPR4 can also couple to Gα12/13 proteins, activating the RhoA GTPase. This pathway is implicated in the regulation of endothelial cell permeability and paracellular gap formation.
-
VEGFR2 Signaling: GPR4 signaling has been shown to be required for the full angiogenic response to Vascular Endothelial Growth Factor (VEGF), suggesting a crosstalk with the VEGFR2 signaling pathway.
-
Notch Signaling: GPR4 can regulate the expression of Notch1, a key regulator of vascular development and angiogenesis. Inhibition of Notch1 has been shown to block GPR4-induced tube formation.
-
p38 MAPK and Cytokine Secretion: In the context of head and neck cancer, GPR4 activation at acidic pH leads to the phosphorylation of p38 MAPK and subsequent secretion of pro-angiogenic cytokines such as IL-6, IL-8, and VEGFA.
Below is a diagram illustrating the key GPR4 signaling pathways in endothelial cells.
Experimental Protocols
The anti-angiogenic effects of GPR4 antagonists are typically evaluated using a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well culture plates
-
Fluorescence microscope and analysis software
-
-
Procedure:
-
Thaw basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Materials:
-
Fertilized chicken eggs
-
This compound
-
Vehicle control
-
Thermostable, inert discs (e.g., silicone rings)
-
Stereomicroscope
-
Image analysis software
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 8-10, place a sterile, inert disc onto the CAM.
-
Apply a solution of this compound or vehicle control directly onto the disc.
-
Reseal the window and continue incubation for 48-72 hours.
-
At the end of the incubation period, re-open the window and observe the vasculature within the disc area using a stereomicroscope.
-
Capture images and quantify angiogenesis by measuring blood vessel density, length, and branching points.
-
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
-
Materials:
-
Immunocompromised mice
-
Basement membrane extract (Matrigel®)
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
This compound (for systemic or local delivery)
-
Vehicle control
-
Hemoglobin assay kit
-
Immunohistochemistry reagents for endothelial markers (e.g., CD31)
-
-
Procedure:
-
Mix ice-cold liquid Matrigel® with a pro-angiogenic factor and either this compound or vehicle control.
-
Subcutaneously inject the Matrigel® mixture into the flank of the mice. The mixture will solidify into a plug at body temperature.
-
Administer this compound or vehicle control to the mice systemically (e.g., oral gavage, intraperitoneal injection) for the duration of the experiment, if not included in the plug.
-
After 7-14 days, excise the Matrigel® plugs.
-
Quantify the ingrowth of new blood vessels by:
-
Measuring the hemoglobin content of the plug using a colorimetric assay, which correlates with the amount of blood perfusion.
-
Performing immunohistochemical staining of plug sections for endothelial cell markers like CD31 to visualize and quantify the microvessel density.
-
-
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for evaluating the anti-angiogenic potential of a GPR4 antagonist.
References
GPR4 Antagonism in Respiratory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of G protein-coupled receptor 4 (GPR4) antagonists in respiratory diseases. GPR4, a proton-sensing receptor predominantly expressed on endothelial cells, has emerged as a key regulator of inflammation and vascular permeability, making it a compelling target for intervention in diseases characterized by acidosis and inflammatory responses, such as Chronic Obstructive Pulmonary Disease (COPD) and viral-induced respiratory illnesses.[1] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the core signaling pathways.
Core Concepts: GPR4 Signaling in Inflammation
GPR4 is activated by extracellular acidosis, a common feature of inflamed and ischemic tissues.[1] Upon activation by protons, GPR4 can couple to multiple G protein signaling pathways, leading to a pro-inflammatory endothelial cell phenotype. The primary signaling cascades implicated include:
-
Gαs/cAMP Pathway: This pathway is involved in the upregulation of inflammatory mediators.
-
Gαq Pathway: Also contributes to the inflammatory response.
-
Gα12/13/RhoA Pathway: This cascade is crucial for the regulation of endothelial cell permeability and gap formation, contributing to tissue edema.[2]
Activation of these pathways culminates in the increased expression of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin), chemokines, and cytokines, which facilitate leukocyte-endothelial adhesion and infiltration into tissues.[1] Furthermore, GPR4 signaling can lead to the activation of the NF-κB pathway, a central regulator of the inflammatory response.[1]
GPR4 Signaling Cascade in Endothelial Cells.
Preclinical Efficacy of GPR4 Antagonist 1 (NE-52-QQ57)
The GPR4 antagonist most extensively studied in the context of respiratory diseases is NE-52-QQ57. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Efficacy of NE-52-QQ57 in a SARS-CoV-2 Mouse Model
| Parameter | Vehicle Control | NE-52-QQ57 Treated | Fold Change/Percent Reduction | p-value | Reference |
| Survival Rate at 10 dpi | 16.7% | 83.3% | 5-fold increase | <0.05 | |
| Lung Viral RNA (copies/µg RNA) | 7.18 x 10⁹ ± 3.20 x 10⁹ | 6.28 x 10⁸ ± 3.99 x 10⁸ | 11.4-fold reduction | 0.08 | |
| Infectious Virus in Lungs (pfu/mg) | 397.6 ± 213.0 | 73.83 ± 63.50 | 81.4% reduction | 0.02 | |
| Lung Gene Expression (Relative) | |||||
| Cxcl2 | Increased vs. Control | Significantly Reduced | - | <0.05 | |
| Ptgs2 (COX-2) | Increased vs. Control | Significantly Reduced | - | <0.05 | |
| Icam1 | Increased vs. Control | Significantly Reduced | - | <0.05 | |
| Serum IFNγ Levels | Elevated | Significantly Reduced | - | <0.05 |
Table 2: Qualitative Effects of GPR4 Antagonism in a COPD Mouse Model
| Outcome Measure | Effect of GPR4 Antagonist Treatment | Reference |
| Leukocyte Infiltration | Reduced | |
| Inflammatory Cytokine Expression | Reduced | |
| Mucin Production | Reduced | |
| Protease Expression (MMP9, MMP12) | Reduced | |
| Lung Edema and Permeability | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
SARS-CoV-2 Infection Model in K18-hACE2 Transgenic Mice
This model was utilized to assess the efficacy of NE-52-QQ57 in a severe COVID-19 context.
Workflow for SARS-CoV-2 Mouse Model.
Detailed Steps:
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used to enable SARS-CoV-2 infection.
-
Virus: The USA-WA1/2020 isolate of SARS-CoV-2 is typically used.
-
Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) of the virus to induce infection.
-
Treatment: Treatment with the GPR4 antagonist (e.g., NE-52-QQ57 at 10 mg/kg) or a vehicle control is initiated, often via intraperitoneal (IP) injection, and administered daily.
-
Monitoring and Endpoints: Animals are monitored for survival, weight loss, and clinical signs of disease for a defined period (e.g., 10 days). At the study endpoint, tissues are harvested for analysis of viral load (RT-qPCR and plaque assay) and inflammatory markers (gene expression analysis of lung tissue and cytokine/chemokine profiling of lung and serum).
Emphysema-Exacerbation COPD Mouse Model
This model recapitulates key features of COPD, including emphysema and inflammation, and can be used to study the effects of therapeutic interventions on disease exacerbations.
Workflow for Emphysema-Exacerbation COPD Mouse Model.
Detailed Steps:
-
Emphysema Induction: Emphysema is induced in mice (e.g., C57BL/6) by a single intratracheal instillation of porcine pancreatic elastase. This leads to the breakdown of alveolar walls.
-
Acute Exacerbation: After a recovery period to allow for the resolution of acute inflammation (e.g., 10 days), an acute exacerbation is mimicked by intratracheal administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria.
-
Therapeutic Intervention: Treatment with a GPR4 antagonist or vehicle is initiated after the LPS challenge and continued for a specified duration (e.g., 4 days).
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential immune cell counts (neutrophils, macrophages, lymphocytes) and levels of inflammatory cytokines and chemokines.
-
Lung Histology: Assessment of lung architecture, emphysema, and inflammation.
-
Gene Expression Analysis: Measurement of inflammatory and tissue-remodeling genes in lung homogenates.
-
Pulmonary Function Tests: Measurement of lung function parameters such as resistance and compliance.
-
Conclusion and Future Directions
The preclinical data strongly suggest that GPR4 antagonism is a promising therapeutic strategy for respiratory diseases characterized by inflammation and tissue acidosis. The GPR4 antagonist NE-52-QQ57 has demonstrated significant efficacy in a robust model of severe viral respiratory infection, improving survival and reducing both viral load and hyperinflammation. While quantitative data in COPD models are less defined in the public literature, the qualitative evidence points towards a beneficial effect on key pathological features of the disease.
Future research should focus on:
-
Generating comprehensive quantitative data for GPR4 antagonists in various COPD models to establish clear dose-response relationships and efficacy benchmarks.
-
Investigating the therapeutic potential of GPR4 antagonists in other respiratory diseases with an inflammatory component, such as asthma and acute respiratory distress syndrome (ARDS).
-
Elucidating the precise contribution of different GPR4-mediated signaling pathways to the pathophysiology of various respiratory diseases to enable the development of more targeted therapeutics.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of GPR4 antagonism in respiratory disease models and to guide future research and development efforts in this promising area.
References
GPR4 Antagonists: A Deep Dive into Therapeutic Potential and Preclinical Evidence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
G protein-coupled receptor 4 (GPR4) has emerged as a compelling therapeutic target due to its role as a proton sensor in acidic microenvironments, which are characteristic of numerous pathological conditions. This receptor is implicated in the progression of inflammation, cancer, pain, and cardiovascular diseases. Consequently, the development of GPR4 antagonists has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the core biology of GPR4, the mechanism of action of its antagonists, and a detailed summary of their potential therapeutic applications, supported by preclinical data. Particular focus is placed on quantitative data for key antagonists, detailed experimental protocols for their evaluation, and visualization of the critical signaling pathways involved.
Introduction to GPR4
GPR4 is a member of the G protein-coupled receptor superfamily and functions as a sensor for extracellular protons.[1] Under acidic conditions, typically found in inflamed or ischemic tissues and the tumor microenvironment, protonation of histidine residues on the extracellular loops of GPR4 leads to its activation.[1] This activation triggers downstream signaling cascades that modulate a variety of cellular processes, including inflammation, angiogenesis, and cell proliferation.[1][2][3] GPR4 is highly expressed in vascular endothelial cells, playing a crucial role in regulating endothelial cell function and the interaction between endothelial cells and leukocytes.
GPR4 Signaling Pathways
GPR4 activation initiates signaling through multiple G protein subtypes, primarily Gαs and Gα13, leading to the activation of distinct downstream effector pathways.
Gαs/cAMP Pathway
Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP can, in turn, activate protein kinase A (PKA) and other downstream effectors, influencing gene expression related to inflammation and endothelial cell function.
Gα13/RhoA Pathway
GPR4 also couples to the Gα13 subunit, which activates the small GTPase RhoA. Activated RhoA, in turn, influences the actin cytoskeleton, cell adhesion, and migration, and can activate transcriptional regulators such as serum response element (SRE).
GPR4 Antagonists: Quantitative Data
Several small molecule antagonists of GPR4 have been developed and characterized. The table below summarizes the in vitro potency of some of the most cited compounds.
| Compound Name/Reference | Alias(es) | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| NE-52-QQ57 | Compound 13, GPR4 antagonist 13 | cAMP Accumulation | HEK293 | 70 | |
| cAMP Accumulation | HEK293 | 26.8 | |||
| Compound 3b | - | CRE-luciferase Reporter | HEK293 | Potent | |
| Imidazopyridine Compound 1 | - | SRE Reporter | HEK293 | More potent than compounds 2 & 3 |
Therapeutic Applications and Preclinical Evidence
The pro-inflammatory and pro-angiogenic roles of GPR4 make it an attractive target for a range of diseases. GPR4 antagonists have demonstrated efficacy in various preclinical models.
Inflammatory Bowel Disease (IBD)
In mouse models of colitis, both genetic deletion of GPR4 and pharmacological inhibition with antagonists have been shown to ameliorate disease severity. Treatment with GPR4 antagonists reduces clinical parameters such as body weight loss and fecal scores, as well as macroscopic indicators like colon shortening and lymph node enlargement. Histopathological analysis reveals reduced inflammation and leukocyte infiltration in the colon of treated animals.
Cancer
The acidic tumor microenvironment suggests a role for GPR4 in cancer progression. GPR4 signaling has been shown to promote colorectal cancer progression by activating the Hippo pathway effector YAP1. In preclinical models of colitis-associated colorectal cancer, GPR4 knockout mice exhibited reduced tumor burden and angiogenesis.
Angiogenesis and Cardiovascular Disease
GPR4 plays a significant role in angiogenesis. In patients with coronary artery disease, GPR4 signaling is essential for the acid-mediated angiogenic capacity of endothelial progenitor cells through the activation of the STAT3/VEGFA pathway. A potent and selective GPR4 antagonist, compound 3b, has shown efficacy in a mouse model of myocardial infarction, suggesting a therapeutic potential in cardiovascular diseases.
Pain and Nociception
GPR4 antagonists have demonstrated modulatory effects on nociception in preclinical models of inflammatory pain. For instance, compound 13 showed significant efficacy in a rat hyperalgesia model.
COVID-19
The hyperinflammatory response and vascular complications associated with severe COVID-19 have led to the investigation of GPR4 antagonists as a potential therapeutic strategy. In a SARS-CoV-2-infected transgenic mouse model, the GPR4 antagonist NE-52-QQ57 increased survival, mitigated the hyperinflammatory response, and reduced the viral load.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate GPR4 antagonists.
In Vitro Assays
This assay is a primary method for quantifying the activity of GPR4 antagonists on the Gαs pathway.
-
Objective: To measure the inhibition of proton-induced cAMP production by a GPR4 antagonist.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GPR4.
-
Protocol Outline:
-
Seed GPR4-expressing HEK293 cells in a 96- or 384-well plate.
-
Pre-incubate the cells with varying concentrations of the GPR4 antagonist for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with an acidic buffer (e.g., pH 6.8-7.0) to activate GPR4. Include a neutral pH control (pH 7.4).
-
After stimulation (e.g., 30-60 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or ELISA-based assays).
-
Calculate the IC50 value of the antagonist by fitting the concentration-response data to a four-parameter logistic equation.
-
This assay is used to assess the effect of GPR4 antagonists on the Gα13-RhoA pathway.
-
Objective: To determine if a GPR4 antagonist can block proton-induced activation of RhoA.
-
Methodology: RhoA activation is typically measured using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.
-
Protocol Outline:
-
Treat GPR4-expressing cells with the antagonist followed by acidic stimulation.
-
Lyse the cells in a buffer that preserves GTPase activity.
-
Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The RBD specifically binds to GTP-bound RhoA.
-
Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.
-
A decrease in the amount of pulled-down RhoA in the presence of the antagonist indicates inhibition of GPR4-mediated RhoA activation.
-
In Vivo Models
A widely used model to induce acute or chronic colitis in mice, mimicking aspects of human IBD.
-
Objective: To evaluate the anti-inflammatory efficacy of a GPR4 antagonist in a model of colitis.
-
Protocol Outline:
-
Administer DSS (typically 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days for acute colitis).
-
Administer the GPR4 antagonist orally or via intraperitoneal injection daily, starting before or at the same time as DSS administration.
-
Monitor clinical parameters daily, including body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the study, sacrifice the animals and collect the colon for macroscopic evaluation (length, presence of edema, ulcers) and histopathological analysis (inflammation, epithelial damage, leukocyte infiltration).
-
Measure the expression of inflammatory markers (e.g., cytokines, chemokines, adhesion molecules) in the colon tissue by qPCR or immunohistochemistry.
-
This model is used to study the development of colorectal cancer in the context of chronic inflammation.
-
Objective: To investigate the effect of a GPR4 antagonist on the development and progression of colitis-associated colorectal cancer.
-
Protocol Outline:
-
Induce tumorigenesis with a single intraperitoneal injection of AOM (a pro-carcinogen).
-
Following AOM injection, administer several cycles of DSS in the drinking water (e.g., one week of DSS followed by two weeks of regular water, repeated 2-3 times) to induce chronic inflammation.
-
Treat the mice with the GPR4 antagonist throughout the study period.
-
Monitor the health of the animals and, at the end of the experiment, sacrifice them and dissect the colon.
-
Count and measure the size of the tumors in the colon.
-
Perform histopathological analysis of the tumors and surrounding tissue to assess tumor grade, invasion, and inflammation.
-
Various models can be used to assess the anti-angiogenic potential of GPR4 antagonists.
-
Chick Chorioallantoic Membrane (CAM) Assay: A classic in vivo model to study angiogenesis.
-
Protocol Outline:
-
Fertilized chicken eggs are incubated for several days.
-
A window is made in the eggshell to expose the CAM.
-
A carrier (e.g., a small filter disc or sponge) soaked with the GPR4 antagonist or vehicle is placed on the CAM.
-
After a few days of incubation, the CAM is imaged, and the extent of blood vessel formation around the carrier is quantified.
-
-
-
Matrigel Plug Assay: An in vivo model where a basement membrane extract (Matrigel) mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice.
-
Protocol Outline:
-
Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the GPR4 antagonist or vehicle.
-
Inject the mixture subcutaneously into mice.
-
After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
The extent of angiogenesis into the plug is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
-
Conclusion and Future Directions
The preclinical data accumulated to date strongly support the therapeutic potential of GPR4 antagonists in a variety of diseases characterized by acidic microenvironments. The efficacy demonstrated in models of inflammation, cancer, and cardiovascular disease highlights the broad applicability of targeting this proton-sensing receptor. Future research should focus on the development of highly selective and orally bioavailable GPR4 antagonists with favorable pharmacokinetic and safety profiles suitable for clinical investigation. Further elucidation of the intricate roles of GPR4 in different cell types and disease contexts will be crucial for optimizing the therapeutic application of its antagonists. The transition of these promising preclinical findings into clinical trials will be a critical next step in validating GPR4 as a novel therapeutic target for human diseases.
References
- 1. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH Dependence of a GPR4 Selective Antagonist Hampers Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPR4 Antagonist Cell-Based Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by acidic extracellular pH.[1][2] This activation under acidic conditions, often found in inflammatory and tumor microenvironments, triggers downstream signaling cascades.[3] GPR4 predominantly couples to the Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][4] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of target genes. Due to its role in various pathological processes, GPR4 has emerged as a promising therapeutic target, and the development of potent and selective GPR4 antagonists is of significant interest.
These application notes provide detailed protocols for two robust cell-based assays designed to identify and characterize GPR4 antagonists: a cAMP accumulation assay and a CREB reporter gene assay.
GPR4 Signaling Pathway
The activation of GPR4 by extracellular protons initiates a signaling cascade that is a key target for antagonist screening.
Caption: GPR4 proton-sensing and antagonist inhibition pathway.
Experimental Protocols
Cell Line Development: Stable Expression of GPR4 in HEK293 Cells
A stable cell line expressing human GPR4 is crucial for reproducible antagonist screening. Human Embryonic Kidney (HEK293) cells are a suitable host due to their robust growth and high transfection efficiency.
Materials:
-
HEK293 cells
-
Expression vector containing full-length human GPR4 cDNA (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Hygromycin B)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Transfection:
-
Plate HEK293 cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the GPR4 expression vector using the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask.
-
Add the selection antibiotic to the growth medium at a pre-determined optimal concentration.
-
Replace the selection medium every 3-4 days to remove dead cells.
-
-
Clonal Selection and Expansion:
-
After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.
-
Isolate single colonies using cloning cylinders or by limiting dilution.
-
Expand each clone and verify GPR4 expression and function using the assays described below.
-
cAMP Accumulation Assay
This assay directly measures the production of cAMP, the second messenger in the GPR4 signaling cascade. The Promega cAMP-Glo™ Assay is a common choice.
Materials:
-
GPR4-expressing HEK293 cells
-
White, opaque 96-well or 384-well assay plates
-
cAMP-Glo™ Assay Kit (Promega)
-
Acidic stimulation buffer (e.g., HBSS buffered with 7.5 mM HEPES, 7.5 mM EPPS, and 7.5 mM MES, pH adjusted to 6.8)
-
Test compounds (GPR4 antagonists)
-
Positive control (e.g., a known GPR4 antagonist)
-
Negative control (vehicle, e.g., DMSO)
Protocol:
-
Cell Plating:
-
Seed GPR4-HEK293 cells into white-walled assay plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and controls.
-
Add the compounds to the cells and incubate for 30 minutes at room temperature.
-
-
Stimulation:
-
Add the acidic stimulation buffer (pH 6.8) to all wells except the unstimulated control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the cAMP-Glo™ Assay manufacturer's protocol, which typically involves adding a lysis buffer followed by a detection solution containing PKA.
-
After a 20-minute incubation, add the Kinase-Glo® Reagent.
-
Incubate for a further 10 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.
-
CREB Reporter Gene Assay
This assay measures the transcriptional activity of CREB, a downstream target of the GPR4-cAMP pathway.
Materials:
-
GPR4-expressing HEK293 cells
-
CRE-luciferase reporter vector
-
White, opaque 96-well or 384-well assay plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Acidic stimulation buffer (pH 6.8)
-
Test compounds (GPR4 antagonists)
-
Positive and negative controls
Protocol:
-
Co-transfection:
-
Co-transfect GPR4-HEK293 cells with the CRE-luciferase reporter vector. For transient assays, this can be done 24-48 hours before the experiment. For a stable cell line, the reporter can be integrated into the GPR4-expressing cells.
-
-
Cell Plating:
-
Seed the co-transfected cells into white-walled assay plates.
-
Incubate overnight.
-
-
Compound Addition and Stimulation:
-
Follow the same procedure for compound addition and acidic stimulation as in the cAMP accumulation assay.
-
-
Luciferase Assay:
-
After stimulation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Experimental Workflow
The following diagram illustrates the general workflow for screening GPR4 antagonists using the described cell-based assays.
Caption: Workflow for GPR4 antagonist screening.
Data Presentation and Analysis
Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.
Z'-factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., acidic stimulation with vehicle)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., unstimulated or maximum inhibition)
-
σ_n = standard deviation of the negative control
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for screening.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antagonist. It is the concentration of the inhibitor required to reduce the response (e.g., cAMP production or luciferase activity) by 50%.
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized response versus the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Expected Results
The following tables summarize the expected outcomes and data for the GPR4 antagonist assays.
Table 1: cAMP Accumulation Assay Data
| Treatment | [cAMP] (nM) (Inverse Luminescence) | % Inhibition |
| Unstimulated (pH 7.4) | Low | N/A |
| Acidic Stimulation (pH 6.8) + Vehicle | High | 0% |
| Acidic Stimulation + Test Compound (various concentrations) | Dose-dependent decrease | Calculated |
| Acidic Stimulation + Positive Control Antagonist | Low | ~100% |
Table 2: CREB Reporter Gene Assay Data
| Treatment | Luciferase Activity (RLU) | % Inhibition |
| Unstimulated (pH 7.4) | Basal | N/A |
| Acidic Stimulation (pH 6.8) + Vehicle | High | 0% |
| Acidic Stimulation + Test Compound (various concentrations) | Dose-dependent decrease | Calculated |
| Acidic Stimulation + Positive Control Antagonist | Basal | ~100% |
Table 3: Example IC50 Values for Known GPR4 Antagonists
| Compound | Assay Type | Reported IC50 (nM) | Reference |
| Compound 3b | CRE Reporter | 67 | |
| Lead Compound 1 | CRE Reporter | 130 |
The described cell-based assays provide a robust and reliable platform for the identification and characterization of GPR4 antagonists. The cAMP accumulation assay offers a direct measure of the second messenger response, while the CREB reporter gene assay provides a more integrated readout of the downstream signaling pathway. By following these detailed protocols and data analysis procedures, researchers can effectively screen for and evaluate the potency of novel GPR4 inhibitors for therapeutic development.
References
- 1. Design and synthesis of potent and orally active GPR4 antagonists with modulatory effects on nociception, inflammation, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of GPR4 Antagonist 1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor predominantly expressed in vascular endothelial cells.[1] Under acidic conditions, a hallmark of many pathological microenvironments such as inflamed tissues and solid tumors, GPR4 becomes activated.[2] This activation triggers downstream signaling pathways, including the Gs/cAMP and G13/Rho pathways, leading to pro-inflammatory and pro-angiogenic responses.[1] These responses include the upregulation of inflammatory cytokines, chemokines, and adhesion molecules, which facilitate leukocyte infiltration and enhance vascular permeability.[1][3] Given its role in driving key pathological processes, GPR4 has emerged as a promising therapeutic target for a variety of disorders, including inflammatory diseases and cancer.
This document provides detailed application notes and protocols for the in vivo evaluation of a novel GPR4 antagonist, designated as "GPR4 Antagonist 1," in mouse models of inflammation and angiogenesis.
GPR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by GPR4 activation in response to an acidic microenvironment.
Caption: GPR4 signaling pathways activated by extracellular protons.
Experimental Design and Protocols
A comprehensive in vivo study of a novel GPR4 antagonist should be conducted in a stepwise manner, starting with pharmacokinetic profiling, followed by efficacy studies in relevant disease models.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice to establish an appropriate dosing regimen for subsequent efficacy studies.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Intravenous (IV) administration group (e.g., 2 mg/kg).
-
Oral gavage (PO) administration group (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer this compound via the respective route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) | ||
| Bioavailability (%) | N/A |
Efficacy Study in a Mouse Model of Acute Colitis
Objective: To evaluate the anti-inflammatory efficacy of this compound in the dextran sulfate sodium (DSS)-induced colitis model.
Protocol:
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 days.
-
Experimental Groups:
-
Group 1: Healthy Control (no DSS, vehicle treatment).
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + this compound (low dose, e.g., 10 mg/kg, b.i.d., PO).
-
Group 4: DSS + this compound (high dose, e.g., 30 mg/kg, b.i.d., PO).
-
-
Treatment: Administer vehicle or this compound via oral gavage twice daily, starting from day 0 of DSS administration. A common vehicle formulation is 0.5% methylcellulose with 0.5% Tween 80 in water.
-
Monitoring and Endpoints:
-
Daily: Body weight, stool consistency, and presence of blood in feces (to calculate the Disease Activity Index - DAI).
-
At termination (Day 7-8):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.
-
Assess the expression of endothelial adhesion molecules (e.g., VCAM-1, E-selectin) in the colon by immunohistochemistry.
-
-
Data Presentation:
| Group | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
| Healthy Control | |||||
| DSS + Vehicle | |||||
| DSS + this compound (Low Dose) | |||||
| DSS + this compound (High Dose) |
Efficacy Study in a Tumor Xenograft Model of Angiogenesis
Objective: To assess the anti-angiogenic potential of this compound in a subcutaneous tumor xenograft model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to form vascularized tumors (e.g., A498 renal cancer cells) into the flank of each mouse. Co-injection with a basement membrane extract like Cultrex BME can improve tumor take and growth.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 30 mg/kg, b.i.d., PO).
-
Group 3: Positive control (e.g., an established anti-angiogenic agent).
-
-
Treatment: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³). Administer treatments daily.
-
Monitoring and Endpoints:
-
Bi-weekly: Measure tumor volume using calipers.
-
At termination (e.g., after 2-3 weeks of treatment):
-
Excise tumors and weigh them.
-
Perform immunohistochemical analysis of tumor sections for markers of angiogenesis (e.g., CD31 for microvessel density) and cell proliferation (e.g., Ki-67).
-
Analyze the expression of pro-angiogenic factors (e.g., VEGF, IL-6, IL-8) in tumor homogenates.
-
-
Data Presentation:
| Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Microvessel Density (CD31+ vessels/field) | Proliferation Index (% Ki-67+ cells) |
| Vehicle | ||||
| This compound | ||||
| Positive Control |
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: To directly measure the effect of this compound on vascular permeability.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Administer this compound or vehicle to the mice (e.g., 1 hour prior to the assay).
-
Anesthetize the mice.
-
Inject Evans Blue dye (e.g., 0.5% solution in PBS) intravenously via the tail vein.
-
After a set time (e.g., 30 minutes) to allow for dye circulation and extravasation, perfuse the mice with PBS to remove intravascular dye.
-
Collect tissues of interest (e.g., lung, colon).
-
Extract the extravasated Evans Blue dye from the tissues using formamide.
-
Quantify the amount of dye by measuring the absorbance of the formamide extract at 620 nm.
-
-
Data Analysis: Normalize the amount of extravasated dye to the tissue weight.
Data Presentation:
| Group | Evans Blue Extravasation (µg/g tissue) |
| Vehicle Control | |
| This compound |
Experimental Workflow
The following diagram outlines the logical flow of the in vivo studies for a novel GPR4 antagonist.
Caption: In vivo study workflow for a novel GPR4 antagonist.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo characterization of a novel GPR4 antagonist. By systematically evaluating the pharmacokinetics and efficacy in robust and relevant mouse models of inflammation and angiogenesis, researchers can effectively assess the therapeutic potential of new GPR4-targeting compounds. The use of standardized protocols and clearly defined endpoints will ensure the generation of reliable and reproducible data, facilitating the advancement of promising candidates into further drug development.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acid-sensing receptor GPR4 attenuates neuronal ferroptosis via RhoA/YAP signaling in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
GPR4 Antagonist 1: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GPR4 antagonists in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of GPR4 inhibition.
Introduction to GPR4
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by acidic extracellular pH.[1][2] It is highly expressed in endothelial cells and has been implicated in a variety of pathological conditions associated with acidosis, including inflammation, angiogenesis, and pain.[3][4] As such, GPR4 has emerged as a promising therapeutic target, and the development of selective antagonists is an active area of research.
GPR4 Signaling Pathways
Extracellular acidification leads to the activation of GPR4, which can couple to multiple G protein signaling pathways, including Gs/cAMP and G13/Rho.[1] This activation can lead to the transcription of genes involved in inflammation and cell adhesion. GPR4 signaling has also been shown to involve the STAT3/VEGFA and RhoA/YAP pathways.
Figure 1: Simplified GPR4 signaling pathways.
GPR4 Antagonists in Preclinical Models
Several GPR4 antagonists have been evaluated in animal models. The most extensively studied is NE-52-QQ57 (also referred to as compound 13). Another notable antagonist is referred to as compound 3b.
Quantitative Data Summary
The following table summarizes the dosage and administration of GPR4 antagonists in various animal models based on published studies.
| Antagonist | Animal Model | Disease/Condition | Route of Administration | Dosage | Key Findings |
| NE-52-QQ57 | Rat (Sprague Dawley) | Subarachnoid Hemorrhage | Intraperitoneal (i.p.) | 3.3, 10, 30 mg/kg | Reduced neuronal ferroptosis and improved neurological outcomes. |
| Compound 3b | Mouse | Myocardial Infarction | Intraperitoneal (i.p.) | 6.7, 20 mg/kg/day | Increased survival rate. |
| NE-52-QQ57 | Mouse (K18-hACE2) | SARS-CoV-2 Infection | Not Specified | Not Specified in provided context | Increased survival, reduced viral load and hyperinflammatory response. |
| Compound 13 | Rat | Antigen-Induced Arthritis, Hyperalgesia, Angiogenesis | Oral (p.o.) | 30 mg/kg | Showed significant efficacy. |
| NE-52-QQ57 | Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Oral (p.o.) | Not Specified in provided context | Reduced intestinal inflammation. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of GPR4 antagonists in animal models.
Subarachnoid Hemorrhage (SAH) Model in Rats
This protocol describes the induction of SAH and subsequent treatment with a GPR4 antagonist.
Figure 2: Experimental workflow for SAH model.
Materials:
-
Male Sprague-Dawley rats (275-330g)
-
GPR4 antagonist (e.g., NE-52-QQ57)
-
Vehicle (e.g., 10% DMSO in saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the housing conditions with ad libitum access to food and water.
-
SAH Induction: Induce subarachnoid hemorrhage using the endovascular perforation model under anesthesia.
-
Antagonist Administration: One-hour post-SAH induction, administer the GPR4 antagonist or vehicle via intraperitoneal (i.p.) injection. Dosages of 3.3, 10, and 30 mg/kg have been tested for NE-52-QQ57. For long-term studies, the antagonist can be administered once daily for 3 days.
-
Neurobehavioral Assessment: Perform short- and long-term neurological tests to evaluate functional outcomes.
-
Tissue Collection and Analysis: At the designated endpoint, euthanize the animals and collect brain tissue for analysis. Perform Western blot, ELISA, immunofluorescence staining, and transmission electron microscopy to assess neuronal ferroptosis and relevant signaling pathways.
Myocardial Infarction (MI) Model in Mice
This protocol outlines the induction of MI and treatment with a GPR4 antagonist.
Materials:
-
Mice
-
GPR4 antagonist (e.g., compound 3b)
-
Vehicle
-
Surgical instruments for MI induction
Procedure:
-
Animal Preparation: Acclimatize mice to standard housing conditions.
-
Antagonist Administration: Begin intraperitoneal (i.p.) administration of the GPR4 antagonist or vehicle one day before the MI operation and continue daily for 7 days post-operation (excluding the day of surgery). Dosages of 6.7 and 20 mg/kg/day administered twice daily have been used for compound 3b.
-
MI Induction: Induce myocardial infarction through surgical ligation of a coronary artery.
-
Survival Monitoring: Monitor the survival of the mice daily for up to 28 days post-operation.
-
Histological and Molecular Analysis (Optional): At the study endpoint, heart tissue can be collected for histological analysis of infarct size and molecular analysis of inflammatory markers.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol details the induction of colitis and the therapeutic evaluation of a GPR4 antagonist.
Figure 3: Workflow for DSS-induced colitis model.
Materials:
-
Mice
-
Dextran sulfate sodium (DSS)
-
GPR4 antagonist (e.g., NE-52-QQ57)
-
Vehicle
Procedure:
-
Colitis Induction: Induce acute colitis by providing DSS in the drinking water.
-
Antagonist Administration: Administer the GPR4 antagonist or vehicle orally (p.o.) twice a day (b.i.d.) throughout the experimental period.
-
Clinical Monitoring: Monitor clinical parameters daily, including body weight loss and fecal score (for blood and consistency).
-
Macroscopic Assessment: At the end of the study, euthanize the mice and measure macroscopic disease indicators such as colon length, spleen weight, and mesenteric lymph node size.
-
Histopathological and Molecular Analysis: Collect colon tissue for histopathological evaluation of inflammation and immunohistochemical analysis of inflammatory markers and adhesion molecules.
Conclusion
The available data from preclinical animal models suggest that GPR4 antagonists hold therapeutic promise for a range of diseases characterized by inflammation and acidosis. The protocols and dosage information provided here serve as a valuable resource for researchers initiating in vivo studies with GPR4 antagonists. Further research is warranted to optimize dosing regimens and fully elucidate the mechanisms of action in different disease contexts.
References
GPR4 Antagonist 1: A Tool for Investigating Cellular pH-Sensing Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by extracellular acidosis.[1][2] This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, and nociception.[3][4][5] As such, GPR4 has emerged as a promising therapeutic target. GPR4 Antagonist 1 is a valuable research tool for elucidating the role of GPR4 in cellular responses to changes in extracellular pH. This document provides detailed application notes and experimental protocols for the use of this compound in studying pH-sensing in cells.
GPR4 Signaling Pathway
Under acidic conditions, GPR4 is activated and primarily couples to the Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade can be monitored to assess GPR4 activity.
Caption: GPR4 Signaling Pathway and Inhibition by Antagonist 1.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| Structure | Dibenzazepine derivative | |
| IC50 | 189 nM | |
| Target | GPR4 |
Comparative Selectivity of GPR4 Antagonists
| Compound | GPR4 IC50 (nM) | TDAG8 Antagonism | OGR1 Antagonism | Reference |
| This compound | 189 | Yes (>1 µM) | Yes (>1 µM) | |
| Compound 3b | Potent (exact value not specified) | No (up to 10 µM) | No (up to 10 µM) | |
| NE-52-QQ57 | 70 | Not specified | Not specified | |
| Compound 13 | 197.6 ± 55.2 (at pH 6.8) | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vitro GPR4 Antagonism using a CRE-Luciferase Reporter Assay
This protocol is designed to assess the antagonistic activity of this compound by measuring its ability to inhibit the pH-dependent activation of a cAMP response element (CRE)-driven luciferase reporter gene in cells expressing GPR4.
Materials:
-
HEK293 cells stably co-transfected with a GPR4 expression vector and a CRE-luciferase reporter plasmid.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer, with pH adjusted as required.
-
This compound
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-GPR4-CRE-Luc cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Compound Treatment: Remove the culture medium from the wells. Add 90 µL of assay buffer at a neutral pH (e.g., pH 7.4) to each well. Add 10 µL of the 10x concentrated this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
pH-induced Activation: To induce GPR4 activation, change the pH of the culture medium from 7.4 to an acidic pH, such as 7.0. This can be achieved by replacing the assay buffer with a pre-warmed buffer of the desired acidic pH.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition of the pH-induced luciferase activity for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.
Caption: Experimental Workflow for CRE-Luciferase Assay.
Protocol 2: Measurement of Intracellular cAMP Accumulation
This protocol directly measures the intracellular cAMP levels following GPR4 activation and its inhibition by this compound.
Materials:
-
HEK293 cells or other suitable cell line expressing GPR4.
-
Cell Culture Medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX (e.g., 500 µM).
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with the antagonist dilutions for 15-30 minutes at 37°C.
-
pH Stimulation: Add an equal volume of pre-warmed assay buffer with a low pH (e.g., pH 6.8) to stimulate GPR4. The final pH should be in the activating range for GPR4.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of pH-stimulated cAMP production against the antagonist concentration.
Protocol 3: Monitoring Intracellular pH Changes
This protocol describes how to use this compound to investigate the role of GPR4 in regulating intracellular pH (pHi) in response to extracellular acidosis.
Materials:
-
Cells expressing GPR4 (e.g., endothelial cells).
-
Cell Culture Medium.
-
Assay Buffer (pH-adjusted).
-
This compound.
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1).
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline pHi at a physiological extracellular pH (e.g., 7.4).
-
Antagonist Treatment: Add this compound at the desired concentration and incubate for a specified period.
-
Acidic Challenge: Perfuse the cells with an acidic assay buffer (e.g., pH 6.8) and monitor the change in intracellular pH over time.
-
Data Acquisition: Record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Calculate the intracellular pH based on the ratio of fluorescence intensities at two different wavelengths. Compare the pHi changes in the presence and absence of this compound to determine the effect of GPR4 inhibition on pHi regulation.
Caption: Workflow for Monitoring Intracellular pH.
Conclusion
This compound is a key pharmacological tool for investigating the role of the proton-sensing receptor GPR4 in cellular physiology and disease. The protocols provided herein offer a framework for characterizing the antagonist's activity and for utilizing it to dissect the molecular mechanisms of pH-sensing in a cellular context. Researchers should note the pH-dependent activity and potential off-target effects of this and other GPR4 antagonists when designing and interpreting experiments.
References
- 1. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of potent and orally active GPR4 antagonists with modulatory effects on nociception, inflammation, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR4 Antagonist 1: A Tool for Investigating GPR4 Function in Inflammation, Angiogenesis, and Beyond
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor predominantly expressed on endothelial cells.[1] Under conditions of acidosis, a common feature of pathological microenvironments such as those found in inflammation, ischemia, and tumors, GPR4 becomes activated and initiates downstream signaling cascades.[2] This activation is implicated in a variety of cellular processes, including the expression of inflammatory cytokines and adhesion molecules, regulation of vascular permeability, and angiogenesis.[2][3] Consequently, GPR4 has emerged as a promising therapeutic target for a range of diseases.
GPR4 antagonist 1 and its analogs, such as compound 3b and NE-52-QQ57 (also known as GPR4 antagonist 13), are valuable pharmacological tools for elucidating the physiological and pathological roles of GPR4. These antagonists allow for the selective inhibition of GPR4 signaling, enabling researchers to dissect its contribution to various disease models. This document provides detailed application notes and protocols for utilizing this compound and related compounds in the study of GPR4 function.
Data Presentation
The following tables summarize the in vitro potency and selectivity of key GPR4 antagonists, as well as their efficacy in preclinical in vivo models.
Table 1: In Vitro Activity of GPR4 Antagonists
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | GPR4 | CRE-luciferase | 130 | HEK293 | [1] |
| Compound 3b | GPR4 | CRE-luciferase | 67 | HEK293 | |
| NE-52-QQ57 | GPR4 | cAMP accumulation | 70 | Not Specified | |
| NE-52-QQ57 | GPR4 | cAMP accumulation | 26.8 | HEK293 |
Table 2: Selectivity Profile of GPR4 Antagonist 3b
| Compound | Target | Assay | Activity | Concentration | Cell Line | Reference |
| Compound 3b | TDAG8 | CRE-luciferase | Inactive | Up to 10 µM | HEK293 | |
| Compound 3b | OGR1 | NFAT activity | Inactive | Up to 10 µM | HEK293 |
Table 3: In Vivo Efficacy of GPR4 Antagonists
| Compound | Model | Species | Dosing | Key Findings | Reference |
| Compound 3b | Myocardial Infarction | Mouse | 6.7 mg/kg/day, i.p. | 100% survival at day 28 vs. 14% in control | |
| NE-52-QQ57 | DSS-Induced Colitis | Mouse | Not Specified | Reduced body weight loss and fecal score | |
| NE-52-QQ57 | Hindlimb Ischemia-Reperfusion | Mouse | Not Specified | Reduced tissue edema and inflammatory exudate | |
| NE-52-QQ57 | SARS-CoV-2 Infection | Mouse | Not Specified | Increased survival rate, reduced viral load and inflammation |
Signaling Pathways
GPR4 activation by protons initiates signaling through multiple G protein-coupled pathways, primarily Gs and G13. The following diagrams illustrate these pathways and the point of intervention for GPR4 antagonists.
Caption: GPR4-Gs/cAMP Signaling Pathway and Antagonist Inhibition.
Caption: GPR4-G13/Rho Signaling Pathway and Antagonist Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to study GPR4 function using this compound and its analogs.
In Vitro cAMP Accumulation Assay
This assay measures the inhibition of proton-induced cAMP production in cells expressing GPR4.
Caption: Workflow for cAMP Accumulation Assay.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human GPR4 in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Antagonist Treatment: Prepare serial dilutions of this compound in assay buffer. Add the antagonist to the wells and pre-incubate for 30 minutes at 37°C.
-
Proton Stimulation: Prepare a stimulation buffer at the desired acidic pH (e.g., pH 6.8-7.0). Add the acidic buffer to the wells to stimulate GPR4 and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro RhoA Activation Assay
This assay determines the effect of this compound on proton-induced RhoA activation.
Caption: Workflow for RhoA Activation Assay.
Protocol:
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) and grow to confluence.
-
Starvation: Starve the cells in serum-free medium for at least 3 hours.
-
Antagonist Treatment: Treat the cells with this compound at the desired concentration for 30-60 minutes.
-
Proton Stimulation: Stimulate the cells with acidic medium (e.g., pH 6.8) for 10-30 minutes.
-
Cell Lysis: Lyse the cells on ice with a lysis buffer containing protease inhibitors.
-
RhoA Pull-down: Incubate the cell lysates with Rhotekin-RBD beads to pull down active, GTP-bound RhoA.
-
Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody.
Endothelial Cell Permeability Assay
This assay assesses the ability of this compound to inhibit the increase in endothelial monolayer permeability induced by acidosis.
Caption: Workflow for Endothelial Permeability Assay.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto collagen-coated Transwell inserts and culture until a confluent monolayer is formed.
-
Antagonist Treatment: Pre-treat the endothelial monolayer with this compound for 30-60 minutes.
-
Acidic Challenge: Replace the medium in the upper chamber with acidic medium (e.g., pH 6.8) to induce hyperpermeability.
-
Permeability Measurement: Add FITC-dextran (40 kDa) to the upper chamber and incubate for a defined period (e.g., 1-4 hours).
-
Fluorescence Reading: Collect the medium from the lower chamber and measure the fluorescence using a plate reader. An increase in fluorescence in the lower chamber corresponds to increased permeability.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Caption: Workflow for Tube Formation Assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Resuspend endothelial cells in a medium containing the desired concentration of this compound and any pro-angiogenic factors, under acidic conditions if investigating pH-dependent effects. Seed the cells onto the Matrigel-coated plate.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.
In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is used to assess the anti-inflammatory effects of this compound in vivo.
Caption: Workflow for DSS-Induced Colitis Model.
Protocol:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water of mice for 5-7 days to induce acute colitis.
-
Antagonist Administration: Treat a cohort of mice with this compound (e.g., NE-52-QQ57) via a suitable route (e.g., oral gavage) daily, starting from the first day of DSS administration. A vehicle control group should be included.
-
Clinical Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the colons. Measure colon length as an indicator of inflammation.
-
Histological Analysis: Fix a portion of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biomarker Analysis: Homogenize another portion of the colon to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1) by qPCR or ELISA.
In Vivo Murine Model of Myocardial Infarction
This model is used to evaluate the cardioprotective effects of this compound.
Caption: Workflow for Myocardial Infarction Model.
Protocol:
-
Surgical Procedure: Anesthetize mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Antagonist Treatment: Administer this compound (e.g., compound 3b) via the desired route (e.g., intraperitoneal injection) at a predetermined dosing schedule. For example, twice daily from one day before to seven days after the operation.
-
Survival Monitoring: Monitor the survival of the mice for up to 28 days post-surgery.
-
Cardiac Function Assessment: At various time points, cardiac function can be assessed in living animals using non-invasive techniques like echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the study, euthanize the mice, and harvest the hearts for histological analysis (e.g., TTC staining to determine infarct size, Masson's trichrome staining for fibrosis).
Conclusion
This compound and its related compounds are powerful research tools for investigating the diverse functions of the proton-sensing receptor GPR4. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these antagonists in their studies of GPR4-mediated signaling in health and disease. The ability to selectively block GPR4 activation allows for a deeper understanding of its role in various pathological processes and may pave the way for the development of novel therapeutic strategies.
References
- 1. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GPR4 Antagonist 1: Application Notes and Protocols for Cancer Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 4 (GPR4) has emerged as a critical regulator in the tumor microenvironment, playing a complex and often contradictory role in cancer metastasis. As a proton-sensing receptor, GPR4 is activated by the acidic conditions characteristic of solid tumors. This activation can trigger downstream signaling cascades that influence cell migration, invasion, and the metastatic potential of cancer cells. The effect of GPR4 signaling is highly context-dependent, promoting metastasis in some cancers while suppressing it in others. In colorectal cancer and through its action on lymphatic endothelial cells, GPR4 activation has been shown to be pro-metastatic.[1][2] Conversely, in melanoma and prostate cancer, GPR4 signaling has been reported to inhibit cell migration and metastasis.[3][4]
This dual functionality makes GPR4 an intriguing therapeutic target. "GPR4 antagonist 1" represents a class of small molecule inhibitors designed to block the proton-induced signaling of GPR4. One such specific antagonist that has been studied is NE 52-QQ57.[5] These antagonists offer a promising strategy to modulate the tumor microenvironment and inhibit metastatic progression, particularly in cancers where GPR4 activity is pro-tumorigenic.
These application notes provide a comprehensive overview of the use of this compound in cancer metastasis research. We present quantitative data on its efficacy, detailed protocols for key in vitro and in vivo experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of GPR4 modulation and antagonism in various cancer metastasis models.
Table 1: Effect of GPR4 Antagonist (NE 52-QQ57) on In Vivo Lymph Node Metastasis
| Cancer Model | Treatment Group | Incidence of Inguinal Lymph Node Metastasis | Reduction in Metastatic Tumors | Reference |
| Mouse Melanoma (B16F10-LM6) | Control | Not specified | - | |
| Mouse Melanoma (B16F10-LM6) | NE 52-QQ57 | Not specified | Significantly reduced |
Table 2: Effect of GPR4 Overexpression on In Vivo Pulmonary Metastasis
| Cancer Model | Cell Line | Metastasis Inhibition | Reference |
| Mouse Melanoma | GPR4-overexpressing B16F10 | ~80% |
Table 3: Effect of GPR4 Silencing on In Vitro Colorectal Cancer Cell Migration
| Cell Line | Assay | Effect of GPR4 Knockdown | Reference |
| HCT116 | Transwell Migration Assay | Significant inhibition | |
| HT29 | Transwell Migration Assay | Significant inhibition | |
| HCT116 | Wound Healing Assay | Significantly impaired | |
| HT29 | Wound Healing Assay | Significantly impaired |
Signaling Pathways and Experimental Workflow
GPR4 Signaling in Cancer Metastasis
The signaling pathways downstream of GPR4 activation are crucial in determining its pro- or anti-metastatic effects.
References
- 1. Acid‐sensing receptor GPR4 plays a crucial role in lymphatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased proton-sensing receptor GPR4 signalling promotes colorectal cancer progression by activating the hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor cell migration and metastasis by the proton-sensing GPR4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Pathway in Prostate Cancer: What’s New? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GPR4 Antagonist 1 in Models of Ischemic Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GPR4 antagonist 1 and its derivatives in preclinical models of ischemic injury. G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by the acidic microenvironment characteristic of ischemic tissues.[1][2] Its activation in endothelial cells triggers pro-inflammatory and apoptotic pathways, making it a promising therapeutic target for ischemic pathologies such as myocardial infarction and cerebral ischemia.[2][3][4]
Note on "this compound": The initial lead compound, referred to as "this compound," is a dibenzazepine derivative with a reported IC50 of 189 nM for GPR4. However, structure-activity relationship studies identified a derivative, compound 3b , as a more potent and selective GPR4 antagonist. The most significant in vivo efficacy data in a model of ischemic injury has been generated using compound 3b. Therefore, this document will focus on the application of this optimized GPR4 antagonist as a prime example of this compound class.
Data Presentation
The following tables summarize the available quantitative data for this compound and its more selective analogue, compound 3b.
Table 1: In Vitro Activity of GPR4 Antagonists
| Compound | Target | Assay Type | Result (IC50) | Cell Line | Reference |
| This compound | GPR4 | CRE Promoter Activity | 189 nM | HEK293 | |
| Compound 3b | GPR4 | CRE Promoter Activity | More potent than 1 | HEK293 | |
| This compound | TDAG8, OGR1 | CRE/NFAT Activity | Antagonistic effect >1 µM | HEK293 | |
| Compound 3b | TDAG8, OGR1 | CRE/NFAT Activity | Inactive up to 10 µM | HEK293 |
Table 2: In Vivo Efficacy of GPR4 Antagonist (Compound 3b) in a Mouse Model of Myocardial Infarction
| Model | Treatment | Dosing Regimen | Outcome | Result | Reference |
| Permanent LAD Ligation | Vehicle Control | Intraperitoneal, twice daily | Survival at Day 28 | 1 out of 7 mice survived | |
| Permanent LAD Ligation | Compound 3b (6.7 mg/kg/day) | Intraperitoneal, twice daily | Survival at Day 28 | 7 out of 7 mice survived | |
| Permanent LAD Ligation | Compound 3b (20 mg/kg/day) | Intraperitoneal, twice daily | Survival at Day 28 | Not explicitly stated, but all treated mice survived |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving GPR4 in ischemic injury and a typical experimental workflow for evaluating GPR4 antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR4 Antagonist 1: A Tool for Investigating Inflammatory Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 4 (GPR4) has emerged as a critical player in the modulation of inflammatory responses. As a proton-sensing receptor, GPR4 is activated by acidic pH, a common feature of inflammatory microenvironments. This activation triggers downstream signaling cascades that promote the expression of adhesion molecules and pro-inflammatory cytokines, leading to leukocyte recruitment and exacerbation of inflammation. Consequently, antagonism of GPR4 represents a promising therapeutic strategy for a variety of inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of GPR4 antagonist 1 in investigating inflammatory responses. This compound is a potent and selective inhibitor of GPR4, making it an invaluable tool for elucidating the role of this receptor in various pathological conditions.
GPR4 Signaling Pathway in Inflammation
GPR4 is primarily expressed on vascular endothelial cells. In response to an acidic microenvironment, GPR4 activates multiple downstream signaling pathways, including the Gs/cAMP and G12/13/Rho pathways. The Gs/cAMP pathway, acting via Epac, leads to the upregulation of adhesion molecules such as E-selectin, VCAM-1, and ICAM-1 on the endothelial cell surface. This increased expression facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream into the inflamed tissue. The G13/Rho pathway is also implicated in GPR4-mediated cellular responses. By blocking these signaling cascades, GPR4 antagonists can effectively mitigate the inflammatory response.
Caption: GPR4 Signaling Pathway in Inflammation.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of selected GPR4 antagonists.
Table 1: In Vitro Potency of GPR4 Antagonists
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| NE-52-QQ57 (GPR4 antagonist 13) | cAMP Accumulation | HEK293 | 70 | [1][2][3] |
| NE-52-QQ57 (GPR4 antagonist 13) | cAMP Accumulation | HEK293 | 26.8 | [4][5] |
| Compound 3b | CRE Reporter Assay | - | 67 | |
| Lead Compound 1 | CRE Reporter Assay | - | 130 |
Table 2: In Vivo Efficacy of GPR4 Antagonist NE-52-QQ57 in a SARS-CoV-2 Mouse Model
| Parameter | Vehicle Group | GPR4 Antagonist Group | Fold Change/Reduction |
| SARS-CoV-2 RNA (copies/µg RNA) | 7.18 x 10⁹ ± 3.20 x 10⁹ | 6.28 x 10⁸ ± 3.99 x 10⁸ | ~11.4-fold reduction |
| Infectious Virus (pfu/mg) | 397.6 ± 213.0 | 73.83 ± 63.50 | ~5.4-fold reduction |
Experimental Protocols
In Vitro Assays
1. cAMP Accumulation Assay
This assay measures the ability of a GPR4 antagonist to inhibit the production of cyclic AMP (cAMP) in cells stimulated with an acidic pH.
Caption: cAMP Accumulation Assay Workflow.
-
Materials:
-
HEK293 cells stably expressing GPR4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Acidic stimulation buffer (assay buffer adjusted to pH 6.8)
-
This compound
-
cAMP detection kit (e.g., HTRF or luminescence-based)
-
96-well cell culture plates
-
-
Protocol:
-
Seed HEK293-GPR4 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the antagonist dilutions to the cells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add acidic stimulation buffer to all wells to achieve the final desired acidic pH.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.
-
Plot the cAMP concentration against the antagonist concentration and determine the IC50 value using a suitable curve-fitting software.
-
2. Endothelial Cell Adhesion Assay
This assay evaluates the effect of a GPR4 antagonist on the adhesion of leukocytes to a monolayer of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Leukocytic cell line (e.g., U937 monocytes)
-
Assay medium (e.g., EGM-2/HEM) at physiological pH (7.4) and acidic pH (e.g., 6.4)
-
This compound
-
Fluorescent dye for cell labeling (e.g., Calcein AM)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well black, clear-bottom plate and grow to form a confluent monolayer.
-
Label U937 cells with Calcein AM according to the manufacturer's protocol.
-
Treat the HUVEC monolayer with this compound at various concentrations in assay medium at physiological pH for 1 hour.
-
Replace the medium with acidic assay medium (pH 6.4) containing the same concentrations of the antagonist and incubate for 5-15 hours.
-
Add the fluorescently labeled U937 cells to the HUVEC monolayer and incubate for 1 hour at 37°C.
-
Gently wash the wells to remove non-adherent U937 cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of cell adhesion relative to the vehicle-treated control.
-
3. Quantitative Real-Time PCR (qPCR) for Inflammatory Markers
This protocol is for measuring the mRNA expression levels of inflammatory genes in endothelial cells treated with a GPR4 antagonist.
-
Materials:
-
HUVECs
-
EGM-2 medium
-
Assay medium at physiological and acidic pH
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VCAM-1, E-selectin, ICAM-1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Culture HUVECs in 6-well plates until confluent.
-
Treat the cells with this compound at desired concentrations in assay medium at physiological pH for 1 hour.
-
Replace the medium with acidic assay medium (pH 6.4) containing the antagonist and incubate for 5 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target inflammatory genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Models
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model is used to induce acute colitis in mice to evaluate the anti-inflammatory effects of GPR4 antagonists.
Caption: DSS-Induced Colitis Experimental Workflow.
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
-
This compound
-
Vehicle for antagonist administration
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Induce colitis by providing a 3% (w/v) DSS solution in the drinking water for 4-7 days.
-
Administer this compound or vehicle to the mice daily via a suitable route (e.g., oral gavage).
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
After the DSS treatment period, provide regular drinking water for a recovery period of 3 days.
-
On day 7, euthanize the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
2. Myocardial Infarction (MI) Mouse Model
This model is used to investigate the cardioprotective effects of GPR4 antagonists in the context of ischemic injury.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Anesthesia and analgesics
-
This compound
-
Vehicle for administration
-
-
Protocol:
-
Anesthetize the mouse and perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Administer this compound or vehicle intraperitoneally twice a day, starting one day before the surgery and continuing for 7 days post-operation.
-
Monitor the survival rate of the mice over a period of 28 days.
-
At the end of the study, the hearts can be harvested for histological analysis to assess infarct size and inflammation.
-
Conclusion
This compound is a valuable research tool for investigating the role of GPR4 in a wide range of inflammatory processes. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of GPR4 antagonism in various disease models. The ability of this antagonist to mitigate inflammatory responses in both in vitro and in vivo settings highlights the importance of the GPR4 signaling pathway as a target for the development of novel anti-inflammatory therapies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GPR4 Antagonist 1 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GPR4 Antagonist 1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response relationship. A typical starting point would be a serial dilution from 10 µM down to 0.1 nM.[1][2] The known IC50 of "this compound" is 189 nM, which can serve as a midpoint for your initial concentration range.[3] It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
Q2: How can I determine the optimal concentration of this compound for my specific cell line and experimental conditions?
A2: The optimal concentration should be determined by performing a dose-response curve. This involves treating your cells with a range of antagonist concentrations and measuring a relevant downstream effect of GPR4 activation. Key readouts include cAMP accumulation, Rho activation, or changes in the expression of inflammatory genes.[4][5] The goal is to identify the concentration that gives the maximal specific inhibition of GPR4 signaling with minimal off-target or cytotoxic effects.
Q3: What are the primary signaling pathways activated by GPR4 that I can measure to assess antagonist activity?
A3: GPR4 is a proton-sensing receptor that, when activated by an acidic pH, couples to multiple G proteins to initiate downstream signaling. The primary pathways to monitor are:
-
Gs/cAMP Pathway: GPR4 activation leads to an increase in intracellular cyclic AMP (cAMP) levels.
-
G13/Rho Pathway: This pathway activation can be assessed by measuring Rho GTPase activity or downstream effects like stress fiber formation.
-
Gene Expression: Activation of GPR4 can lead to the upregulation of various inflammatory cytokines, chemokines, and adhesion molecules.
Troubleshooting Guides
Problem 1: High background signal or no response to the antagonist.
-
Possible Cause 1: Suboptimal pH for GPR4 activation.
-
Solution: GPR4 is activated by acidic extracellular pH. Ensure your cell culture medium is buffered to the appropriate acidic pH (typically between 6.4 and 7.0) to induce GPR4 activity before adding the antagonist. The receptor has minimal activity at physiological pH 7.4 and above.
-
-
Possible Cause 2: Low GPR4 expression in the cell line.
-
Solution: Confirm the expression of GPR4 in your chosen cell line using techniques like qPCR or western blotting. If expression is low, consider using a cell line known to express GPR4 at higher levels (e.g., endothelial cells) or a GPR4-overexpressing stable cell line.
-
-
Possible Cause 3: Inactive antagonist.
-
Solution: Verify the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment.
-
Problem 2: Observed cytotoxicity at effective antagonist concentrations.
-
Possible Cause 1: Off-target effects of the antagonist.
-
Solution: Perform a cell viability assay, such as an MTT or CellTiter-Glo (CTG) assay, in parallel with your functional assays to determine the cytotoxic concentration range of the antagonist. Aim to use concentrations that effectively inhibit GPR4 without significantly impacting cell viability.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media conditions. Serum concentration can sometimes interfere with compound activity, so consider reducing serum or using serum-free media during the assay if appropriate.
-
-
Possible Cause 2: pH instability.
-
Solution: Use appropriate buffering agents (e.g., HEPES, MES) to maintain a stable acidic pH in your assay medium throughout the experiment.
-
Experimental Protocols
Protocol 1: Dose-Response Determination using a cAMP Assay
This protocol outlines the steps to determine the IC50 of this compound by measuring its ability to inhibit acid-induced cAMP production.
-
Cell Seeding: Seed HEK293 cells stably expressing GPR4 (or another suitable cell line) in a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.
-
Antagonist Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a vehicle control.
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of assay buffer at pH 7.9 containing the desired concentrations of this compound and 500 µM IBMX (a phosphodiesterase inhibitor) to the cells and incubate for 15 minutes at room temperature.
-
Add an equal volume (50 µL) of assay buffer at a predetermined acidic pH (e.g., pH 6.0) to achieve the final desired acidic pH (e.g., pH 6.8).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Treat the cells with the same concentrations of this compound as used in the functional assay for the same duration (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a cAMP Assay
| Antagonist 1 Conc. (nM) | Log [Antagonist 1] | % Inhibition of cAMP Production (Mean ± SD) |
| 0.1 | -10 | 5.2 ± 1.1 |
| 1 | -9 | 15.8 ± 2.5 |
| 10 | -8 | 35.1 ± 4.2 |
| 100 | -7 | 52.3 ± 3.8 |
| 1000 | -6 | 85.6 ± 2.9 |
| 10000 | -5 | 95.1 ± 1.5 |
Table 2: Example Cytotoxicity Data for this compound (MTT Assay)
| Antagonist 1 Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 99.5 ± 2.1 |
| 1 | 98.2 ± 3.5 |
| 10 | 95.7 ± 4.0 |
| 20 | 88.4 ± 5.2 |
| 50 | 65.1 ± 6.8 |
| 100 | 30.2 ± 7.1 |
Visualizations
Caption: GPR4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Optimizing GPR4 Antagonist Concentration.
References
- 1. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Acidosis Activation of the Proton-Sensing GPR4 Receptor Stimulates Vascular Endothelial Cell Inflammatory Responses Revealed by Transcriptome Analysis | PLOS One [journals.plos.org]
GPR4 Antagonist 1 Off-Target Effects: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of GPR4 antagonist 1. This document offers a comprehensive resource for navigating potential experimental challenges and interpreting results.
Introduction to GPR4 and this compound
G-protein coupled receptor 4 (GPR4) is a proton-sensing receptor highly expressed in endothelial cells. It is activated by acidic pH and plays a significant role in inflammatory responses, angiogenesis, and vascular permeability. This compound is a dibenzazepine derivative identified as an inhibitor of GPR4 signaling, with an IC50 of 189 nM. While a promising tool for studying GPR4 function, understanding its potential off-target effects is critical for accurate data interpretation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: A lead compound closely related to this compound, designated as 1a, has been reported to exhibit off-target activity at the histamine H3 receptor and the hERG potassium channel.[1] These interactions can lead to confounding results in experiments and have physiological implications that need to be considered.
Q2: Are there more selective alternatives to this compound?
A2: Yes, medicinal chemistry efforts have led to the development of more selective GPR4 antagonists. For example, compound 3b emerged from a structure-activity relationship study of this compound and shows high potency for GPR4 without significant activity on other proton-sensing GPCRs like TDAG8 and OGR1.[2]
Q3: My experimental results with this compound are inconsistent with GPR4 knockout/knockdown data. What could be the cause?
A3: Discrepancies between pharmacological inhibition and genetic silencing can arise from off-target effects of the antagonist. If your phenotype is influenced by histamine signaling or cardiac potassium channel activity, the off-target effects on the H3 receptor and hERG channel could be contributing to the observed results. It is also important to consider the pH-dependent activity of some GPR4 antagonists, which may show reduced potency in highly acidic environments.
Q4: How can I confirm if the observed effects in my experiment are due to GPR4 inhibition or off-target interactions?
A4: To dissect on-target versus off-target effects, consider the following approaches:
-
Use a structurally distinct GPR4 antagonist: Comparing the effects of this compound with another GPR4 antagonist that has a different off-target profile can help confirm that the observed effect is mediated by GPR4.
-
Employ a rescue experiment: In a GPR4 knockout or knockdown model, the effects of this compound should be diminished if they are on-target. If the effects persist, they are likely due to off-target interactions.
-
Directly test for off-target engagement: Assess the activity of this compound in functional assays for the H3 receptor and hERG channel at the concentrations used in your primary experiments.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of this compound's off-target effects.
H3 Receptor Antagonist Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in radioligand binding assay | - Insufficient washing- Nonspecific binding of the radioligand to the filter or tube walls- High concentration of radioligand | - Increase the number and volume of wash steps.- Pre-treat filters/tubes with a blocking agent (e.g., polyethyleneimine).- Optimize the radioligand concentration to be near its Kd value. |
| Low specific binding signal | - Degraded radioligand or antagonist- Low receptor expression in the membrane preparation- Incorrect buffer composition (pH, ions) | - Aliquot and store radioligand and compounds properly. Perform a fresh dilution for each experiment.- Use a cell line with confirmed high expression of the H3 receptor or prepare fresh membranes.- Ensure the binding buffer composition is optimal for the H3 receptor. |
| High variability between replicates | - Inconsistent pipetting- Uneven cell membrane distribution- Temperature fluctuations during incubation | - Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.- Ensure thorough homogenization of the membrane preparation before aliquoting.- Use a temperature-controlled incubator or water bath for the binding assay. |
hERG Channel Assay (Patch Clamp) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unstable seal resistance | - Poor cell health- Debris in the extracellular or intracellular solution- Vibration of the patch clamp rig | - Use healthy, passaged cells. Ensure proper cell culture conditions.- Filter all solutions before use. Keep the recording chamber clean.- Use an anti-vibration table and minimize movement in the room during recording. |
| Low success rate of obtaining whole-cell configuration | - Incorrect pipette size or shape- Inappropriate suction pressure- Poor quality of the glass pipettes | - Optimize the pipette pulling parameters to achieve the desired resistance (typically 2-5 MΩ).- Apply gentle and brief suction pulses.- Use high-quality borosilicate glass and fire-polish the pipette tips. |
| Compound precipitation in the perfusion system | - Low solubility of the this compound in the assay buffer- Interaction of the compound with the tubing material | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration immediately before use.- Use a low concentration of a surfactant like Pluronic F-68 in the external solution.- Use tubing material with low compound absorption. |
Quantitative Data Summary
The following tables summarize the known potency and off-target activities of this compound and a more selective alternative, compound 3b.
Table 1: On-Target Potency of GPR4 Antagonists
| Compound | Target | Assay Type | IC50 / Activity | Reference |
| This compound | GPR4 | CRE Reporter Assay | 189 nM | [2] |
| Compound 3b | GPR4 | CRE Reporter Assay | Potent antagonist | [2] |
Table 2: Off-Target Profile of this compound and Compound 3b
| Compound | Off-Target | Assay Type | IC50 / Activity | Reference |
| GPR4 antagonist 1a | H3 Receptor | Not specified | Binding observed | [1] |
| GPR4 antagonist 1a | hERG Channel | Not specified | Binding observed | |
| Compound 3b | TDAG8 | CRE Reporter Assay | No effect | |
| Compound 3b | OGR1 | NFAT Reporter Assay | No effect |
Experimental Protocols
GPR4 Functional Assay using CRE-Luciferase Reporter Gene
This protocol is designed to measure the antagonist activity of a compound on GPR4, which primarily couples to the Gs signaling pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.
1. Cell Culture and Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect the cells with a GPR4 expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent.
- After 24 hours, seed the transfected cells into a 96-well plate.
2. Compound Treatment:
- 24 hours after seeding, replace the medium with serum-free medium and incubate for 4-6 hours.
- Pre-incubate the cells with various concentrations of this compound for 30 minutes.
3. Receptor Activation:
- Activate GPR4 by lowering the pH of the medium to 6.8-7.0 by adding a pre-determined amount of HCl or using a pH-adjusted buffer. A vehicle control with neutral pH should be included.
- Incubate for 4-6 hours.
4. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
- Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
5. Data Analysis:
- Plot the normalized luciferase activity against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Off-Target Activity Assessment: Histamine H3 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the histamine H3 receptor.
1. Membrane Preparation:
- Harvest cells stably or transiently expressing the human H3 receptor.
- Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.
- For determining non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., clobenpropit).
- Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition binding equation to determine the Ki value.
Visualizations
Caption: GPR4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. Development of Selective, Orally Active GPR4 Antagonists with Modulatory Effects on Nociception, Inflammation, and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
minimizing GPR4 antagonist 1 toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GPR4 antagonist 1. The information is designed to help minimize in vivo toxicity and address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the G protein-coupled receptor 4 (GPR4), with a reported IC50 of 189 nM.[1][2] GPR4 is a proton-sensing receptor that is activated by acidic extracellular pH.[3][4] By blocking the activation of GPR4, this antagonist can inhibit downstream signaling pathways involved in inflammation, angiogenesis, and vascular permeability.[3] It is considered a lead compound from which more potent and selective antagonists have been developed.
Q2: What are the known off-target effects of this compound?
While specific public data on the comprehensive off-target profile of this compound is limited, subsequent research leading to the development of newer antagonists suggests that it may have liabilities. For instance, a structurally related lead compound, 1a, was found to bind to the histamine H3 receptor and the hERG channel, which precluded its further development due to potential side effects. Researchers using this compound should consider evaluating its activity against these and other common off-targets.
Q3: What are the potential on-target toxicities associated with GPR4 inhibition?
GPR4 plays a role in various physiological processes, and its inhibition could theoretically lead to on-target adverse effects. These may include:
-
Impaired Angiogenesis: GPR4 is involved in promoting angiogenesis, particularly in wound healing and ischemic tissues. Antagonism of GPR4 could potentially delay wound healing or impair revascularization in response to injury.
-
Modulation of Inflammatory Responses: While the anti-inflammatory effects of GPR4 antagonists are often the therapeutic goal, excessive immunosuppression could increase susceptibility to infections.
-
Altered Vascular Permeability: GPR4 influences vascular permeability. While reducing excessive permeability is beneficial in inflammatory conditions, altering baseline vascular integrity could have unintended consequences.
Q4: Are there more selective GPR4 antagonists available?
Yes, subsequent drug discovery efforts have led to the development of more potent and selective GPR4 antagonists, such as compound 13 (NE-52-QQ57) . This compound has been shown to be highly selective for GPR4 with minimal effects on other proton-sensing GPCRs and common off-targets like the H3 receptor and hERG channel. For studies requiring high specificity and a better-characterized safety profile, using a more advanced antagonist like NE-52-QQ57 may be preferable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity | Acute Toxicity: The dose may be too high, leading to acute systemic toxicity. | - Review the literature for established dose ranges for similar compounds. - Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). - Consider using a more selective GPR4 antagonist with a better-documented safety profile. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Ensure the vehicle is well-tolerated in the animal model at the administered volume and concentration. - Run a vehicle-only control group to assess vehicle-related toxicity. | |
| Off-Target Effects: The antagonist may be interacting with other receptors or channels, causing cardiovascular or neurological side effects (e.g., hERG channel inhibition). | - Screen the compound against a panel of common off-targets. - Monitor cardiovascular parameters (e.g., ECG) in a subset of animals. | |
| Lack of efficacy in an in vivo model | Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or poor tissue distribution. | - Perform a pharmacokinetic study to determine the compound's exposure (Cmax, AUC) at the target tissue. - Optimize the dosing regimen (e.g., increase frequency, change route of administration). |
| pH-Dependent Activity: The potency of some GPR4 antagonists can be pH-dependent, showing reduced activity in the highly acidic microenvironments of some pathologies. | - Evaluate the in vitro potency of the antagonist at different pH levels that mimic the target microenvironment. - If potency is significantly reduced at low pH, consider that this may limit its in vivo efficacy in certain disease models. | |
| Inactive Compound: The compound may have degraded or is of poor quality. | - Verify the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR). - Ensure proper storage conditions to prevent degradation. | |
| Signs of localized inflammation or irritation at the injection site | Compound Precipitation: The compound may be precipitating out of solution upon injection. | - Assess the solubility of the compound in the chosen vehicle. - Consider using a different vehicle or formulation to improve solubility (e.g., addition of co-solvents, use of a suspension). |
| Vehicle Irritation: The vehicle itself may be causing local irritation. | - Test the vehicle alone for local tolerance at the injection site. | |
| Weight loss and reduced food/water intake | General Systemic Toxicity: This can be a non-specific indicator of systemic toxicity affecting various organs. | - Conduct a preliminary toxicology screen including clinical observations, body weight measurements, and food/water consumption. - At the end of the study, perform gross necropsy and consider histopathological analysis of key organs (liver, kidney, spleen, heart). |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Key Characteristics | Reference(s) |
| This compound | GPR4 | 189 | Lead compound. | |
| Compound 1a | GPR4 | - | Lead compound with off-target binding to H3 receptor and hERG channel. | |
| Compound 13 (NE-52-QQ57) | GPR4 | - | Potent and selective antagonist with a good in vivo safety profile. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing significant toxicity.
Methodology:
-
Animal Model: Select the appropriate species and strain of animal for the study (e.g., C57BL/6 mice). Use a sufficient number of animals per group (n=3-5) for statistical power.
-
Dose Selection: Based on in vitro potency and any available in vivo data, select a range of doses. A common starting point is 10x the in vitro IC50, with subsequent doses increasing by a factor of 2-3 (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for changes in posture, activity, breathing, and any signs of pain or distress.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity, more than a 10% reduction in body weight, or animal mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
Protocol 2: Preliminary In Vivo Toxicity Screen
Objective: To assess the potential for this compound to cause toxicity in key organs following repeated dosing.
Methodology:
-
Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer the compound daily for a set period (e.g., 7-14 days) at one or two doses below the MTD. Include a vehicle control group.
-
Clinical Monitoring: Perform daily clinical observations and body weight measurements as described in the MTD protocol.
-
Blood Collection: At the end of the study, collect blood samples for:
-
Complete Blood Count (CBC): To assess effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry Panel: To evaluate liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
-
Organ Collection and Histopathology:
-
Perform a full necropsy and record the weights of key organs (liver, kidneys, spleen, heart, lungs).
-
Fix organs in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.
-
Visualizations
Caption: GPR4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
Caption: Decision Tree for Troubleshooting In Vivo Toxicity.
References
GPR4 antagonist 1 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving GPR4 antagonist 1. The following guides and frequently asked questions (FAQs) are designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule inhibitor of the G protein-coupled receptor 4 (GPR4), a proton-sensing receptor involved in inflammatory responses. It has a reported IC50 of 189 nM[1][2][3]. For detailed information on its solubility and stability, please refer to the quantitative data tables below.
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
Experimental variability with GPR4 antagonists can arise from several factors. One of the most critical is the pH of your experimental system. GPR4 is a proton-sensing receptor, and the activity of some GPR4 antagonists has been shown to be highly pH-dependent. For instance, the potency of a similar GPR4 antagonist, Compound 13 (NE 52-QQ57), is significantly reduced at a pH below 6.8[4]. It is crucial to precisely control and monitor the pH of your cell culture media and assay buffers. Other potential sources of variability include:
-
Compound Solubility and Stability: Ensure the antagonist is fully dissolved and has not precipitated. Refer to the solubility and stability data below for proper handling.
-
Cell Health and Passage Number: Use healthy, low-passage cells to ensure consistent receptor expression and signaling.
-
Assay Conditions: Inconsistent incubation times, cell densities, and reagent concentrations can all contribute to variability.
Q3: How does GPR4 signal, and which pathways should I be monitoring?
GPR4 is known to couple to at least two primary signaling pathways:
-
Gs/cAMP Pathway: Activation of GPR4 by acidic pH stimulates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
G13/Rho Pathway: GPR4 activation can also engage the G13 alpha subunit, which in turn activates the small GTPase Rho.
The choice of which pathway to monitor will depend on your specific research question and the cellular context.
Q4: Are there known off-target effects for GPR4 antagonists?
While specific off-target effects for this compound are not extensively documented in the public domain, it is important to consider this possibility. For example, another GPR4 antagonist, NE 52-QQ57, was developed to improve selectivity and reduce off-target binding to the H3 receptor and hERG channel that was observed with a predecessor compound[5]. When interpreting your results, consider performing counter-screens or using structurally unrelated GPR4 antagonists to confirm that the observed effects are specific to GPR4 inhibition.
Quantitative Data
Table 1: Potency of GPR4 Antagonists
| Compound | IC50 (nM) | Target |
| This compound | 189 | GPR4 |
| NE 52-QQ57 (Compound 13) | 70 | GPR4 |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 125 mg/mL (requires sonication) | -80°C for 6 months, -20°C for 1 month |
| In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL | Not specified |
| In vivo formulation 2 (10% DMSO, 90% corn oil) | ≥ 2.08 mg/mL | Not specified |
Data obtained from supplier datasheets.
Signaling Pathways and Experimental Workflows
Caption: GPR4 Signaling Pathways.
Caption: General Experimental Workflow and Troubleshooting.
Experimental Protocols
Cell Culture
This protocol is a general guideline for culturing human embryonic kidney (HEK293) cells overexpressing GPR4.
-
Cell Line: HEK293 cells stably or transiently transfected with a GPR4 expression vector.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
-
Quality Control: Regularly monitor cells for proper morphology and absence of contamination. Use low-passage number cells for experiments to ensure consistent GPR4 expression.
cAMP Accumulation Assay (Gs Pathway)
This protocol measures the inhibition of acid-induced cAMP production by this compound.
-
Cell Seeding: Seed GPR4-expressing HEK293 cells into 96-well plates at a density of 20,000-40,000 cells per well and culture overnight.
-
Assay Buffer: Prepare an assay buffer with a controlled pH (e.g., HBSS with 20 mM HEPES). It is critical to have separate buffers for neutral (pH 7.4) and acidic (e.g., pH 6.8) conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the antagonist in the neutral pH assay buffer to the desired concentrations.
-
Antagonist Incubation: Wash the cells with neutral pH assay buffer. Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Acidic Stimulation: To stimulate GPR4, add an equal volume of acidic assay buffer to achieve the final desired acidic pH (e.g., pH 6.8). For control wells, add neutral pH buffer.
-
cAMP Measurement: After a 30-60 minute incubation at 37°C, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate dose-response curves by plotting the antagonist concentration against the inhibition of the acid-induced cAMP response. Calculate the IC50 value.
Rho Activation Assay (G13 Pathway)
This protocol assesses the ability of this compound to inhibit acid-induced RhoA activation using a pull-down assay.
-
Cell Culture and Treatment: Culture GPR4-expressing cells in 6-well plates or 10 cm dishes until they reach 80-90% confluency. Serum-starve the cells for 2-4 hours. Pre-incubate the cells with this compound or vehicle for 30 minutes. Stimulate with acidic medium (e.g., pH 6.8) for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a Rho activation assay lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down of Active RhoA: Incubate an aliquot of the clarified lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads 3-4 times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for RhoA, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities for active RhoA. Normalize the active RhoA signal to the total RhoA in the input lysates. Compare the levels of active RhoA in antagonist-treated versus vehicle-treated cells under acidic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1197879-16-5 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pH Dependence of a GPR4 Selective Antagonist Hampers Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Selective, Orally Active GPR4 Antagonists with Modulatory Effects on Nociception, Inflammation, and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPR4 Antagonist 1 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR4 antagonists in animal models. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is intended to help researchers identify and resolve common issues that may arise during the in vivo delivery of GPR4 antagonists.
Question: My GPR4 antagonist shows reduced efficacy in my disease model, despite promising in vitro results. What are the potential causes?
Answer:
Several factors can contribute to a discrepancy between in vitro and in vivo efficacy. A primary concern with GPR4 antagonists is the potential for pH-dependent activity. Since GPR4 is a proton-sensing receptor activated by acidic conditions, the local pH of the target tissue in your animal model is a critical factor.
-
pH-Dependent Potency: Some GPR4 antagonists, such as "Compound 13," have been shown to be less potent in acidic environments (pH < 6.8).[1][2] This is a significant issue as inflammatory and tumor microenvironments are often acidic. If your model involves such conditions, the antagonist may not be effectively engaging the target. Consider using an antagonist with demonstrated efficacy in acidic conditions or re-evaluating the suitability of your chosen compound for your specific model.
-
Poor Solubility and Formulation: Many small molecule inhibitors, including GPR4 antagonists, have poor aqueous solubility.[3][4][5] This can lead to precipitation upon administration, reducing the bioavailable concentration of the compound. Ensure your formulation is optimized for the chosen administration route.
-
Inadequate Dosing or Administration Route: The dose and route of administration must be sufficient to achieve therapeutic concentrations at the target site. Review literature for established protocols with your specific antagonist and animal model.
-
Compound Stability: The stability of the antagonist in vivo can affect its efficacy. Degradation of the compound can lead to lower than expected concentrations at the target tissue.
Question: I am observing high variability in my experimental results between animals. How can I improve consistency?
Answer:
High variability can stem from inconsistencies in compound formulation and administration.
-
Formulation Preparation: Ensure your GPR4 antagonist is fully solubilized before administration. For compounds formulated in vehicles like DMSO, ensure the final concentration of the solvent is consistent across all animals and is at a level that does not induce toxicity.
-
Administration Technique: Standardize your administration technique (e.g., intraperitoneal, oral gavage, intracerebroventricular) to ensure consistent delivery of the intended dose. For intravenous injections, the rate of infusion can impact distribution.
-
Animal Handling and Stress: Stress can influence physiological parameters and drug metabolism. Handle all animals consistently to minimize stress-induced variability.
Question: How can I confirm that my GPR4 antagonist is reaching and engaging its target in vivo?
Answer:
Confirming target engagement is crucial to validate your experimental findings.
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the concentration of the antagonist in plasma and, if possible, in the target tissue over time. This will help you understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement Biomarkers: Measure downstream biomarkers of GPR4 signaling. Since GPR4 activation is linked to inflammatory responses, you can assess changes in the expression of inflammatory cytokines, chemokines, or adhesion molecules in the target tissue.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure target engagement in tissues from treated animals.
-
Activity-Based Protein Profiling (ABPP): ABPP is another direct method to quantify enzyme activity and can be adapted to measure target engagement.
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for GPR4 antagonists in animal models?
A1: The most common administration routes reported in the literature are:
-
Intraperitoneal (i.p.) injection: This is a frequently used route for systemic delivery.
-
Oral gavage (p.o.): Several orally active GPR4 antagonists have been developed.
-
Intracerebroventricular (i.c.v.) injection: This route is used for direct delivery to the central nervous system.
Q2: What are suitable vehicles for formulating GPR4 antagonists?
A2: A common vehicle is a solution of Dimethyl Sulfoxide (DMSO) diluted in a sterile carrier like saline or PBS. For example, the GPR4 antagonist NE-52-QQ57 has been administered intraperitoneally after being diluted in 10% DMSO. It is crucial to ensure the final DMSO concentration is non-toxic to the animals. For poorly soluble compounds, other formulation strategies such as lipid-based formulations or solid dispersions may be necessary.
Q3: Are there known off-target effects for GPR4 antagonists?
A3: Some GPR4 antagonists have been reported to have off-target effects. For instance, one compound showed binding to the H3 receptor and a hERG channel, which prevented its further development. It is essential to use antagonists that have been profiled for selectivity against other proton-sensing GPCRs like TDAG8 and OGR1, as well as a broader panel of receptors and enzymes.
Q4: What are some examples of GPR4 antagonists used in animal models?
A4: Several GPR4 antagonists have been described in the literature, including:
-
NE-52-QQ57 (also known as Compound 13): Used in models of subarachnoid hemorrhage and colitis. However, its potency is pH-dependent.
-
Compound 3b: A potent and selective GPR4 antagonist effective in a mouse model of myocardial infarction.
-
Compound 39c: An orally active antagonist shown to be efficacious in models of angiogenesis, inflammation, and pain.
Quantitative Data Summary
Table 1: Examples of GPR4 Antagonist Dosing in Animal Models
| Antagonist | Animal Model | Route of Administration | Dose | Formulation Vehicle | Reference |
| NE-52-QQ57 | Rat Subarachnoid Hemorrhage | Intraperitoneal (i.p.) | 3.3, 10, 30 mg/kg | 10% DMSO | |
| Compound 3b | Mouse Myocardial Infarction | Intraperitoneal (i.p.) | 6.7, 20 mg/kg/day | Not specified | |
| Compound 13 | Mouse DSS-induced Colitis | Not specified | Not specified | Not specified | |
| Compound 39c | Rat Antigen-Induced Arthritis | Oral (p.o.) | 30 mg/kg | Not specified | |
| NE-52-QQ57 | Mouse COVID-19 Model | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of a GPR4 Antagonist
-
Formulation Preparation:
-
Accurately weigh the GPR4 antagonist powder.
-
Dissolve the powder in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should typically be 10% or less to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Animal Preparation:
-
Weigh the animal to calculate the precise volume of the antagonist solution to be injected.
-
Gently restrain the animal.
-
-
Injection Procedure:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice).
-
Lift the animal's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the antagonist solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Assessment of Target Engagement via Inflammatory Gene Expression
-
Tissue Collection:
-
At the desired time point after antagonist administration, euthanize the animal according to approved protocols.
-
Perfuse the animal with cold, sterile PBS to remove circulating blood.
-
Dissect the target tissue (e.g., brain, heart, colon) and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution.
-
Store samples at -80°C until analysis.
-
-
RNA Extraction:
-
Homogenize the tissue samples using a suitable method (e.g., bead beating, rotor-stator homogenizer).
-
Extract total RNA using a commercial kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for inflammatory genes known to be modulated by GPR4 signaling (e.g., cytokines, chemokines, adhesion molecules).
-
Use appropriate housekeeping genes for normalization.
-
Analyze the relative gene expression levels between the vehicle-treated and antagonist-treated groups. A significant reduction in the expression of pro-inflammatory genes in the antagonist-treated group can indicate successful target engagement.
-
Visualizations
Caption: GPR4 signaling pathway in inflammation.
Caption: GPR4 antagonist delivery and analysis workflow.
Caption: Troubleshooting flowchart for GPR4 antagonists.
References
- 1. pH Dependence of a GPR4 Selective Antagonist Hampers Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
GPR4 antagonist 1 selectivity profiling against other GPCRs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GPR4 Antagonist 1 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is GPR4 and why is it a therapeutic target?
G protein-coupled receptor 4 (GPR4) is a proton-sensing GPCR highly expressed in vascular endothelial cells.[1] Under acidic conditions, which are common in inflammatory and ischemic tissues, GPR4 is activated and mediates pro-inflammatory and angiogenic responses.[2][3] This makes it a potential therapeutic target for conditions such as inflammation, cancer, and myocardial infarction.[1][4]
Q2: What is this compound?
This compound is a known inhibitor of the GPR4 receptor with a reported IC50 of 189 nM. It has been used as a lead compound for the development of more potent and selective GPR4 antagonists.
Q3: How does GPR4 signaling work?
Extracellular protons activate GPR4, which can couple to multiple G protein signaling pathways, including the Gs/cAMP and G13/Rho pathways. Activation of the Gs pathway leads to an increase in intracellular cAMP levels, which is a common readout for GPR4 activity in functional assays.
Q4: Are there more selective GPR4 antagonists available?
Yes, subsequent research has led to the development of more selective GPR4 antagonists, such as compound 3b and NE 52-QQ57 (also known as compound 13). For instance, compound 1a, a close analog of this compound, showed off-target binding to the histamine H3 receptor and the hERG channel, which was addressed in the development of NE 52-QQ57.
Troubleshooting Guide
Issue 1: Inconsistent or low potency of this compound in my functional assay.
-
Possible Cause 1: pH of the assay buffer. The activity of some GPR4 antagonists is highly dependent on the pH of the experimental environment. The potency of these antagonists can be dramatically reduced in more acidic conditions (pH < 6.8).
-
Solution: Carefully control and monitor the pH of your assay buffer. For initial characterization, it is advisable to test the antagonist's potency at different pH levels to understand its pH sensitivity. Ensure the pH is stable throughout the experiment.
-
-
Possible Cause 2: Choice of agonist/stimulation. GPR4 is a proton-sensing receptor. Therefore, the "agonist" is a lowered pH. The level of receptor activation is dependent on the proton concentration.
-
Solution: Ensure your assay is designed to detect a decrease in pH-induced signaling. The pH should be lowered to a range that provides a robust and reproducible activation of GPR4 (e.g., pH 7.0 to 6.4) to test for antagonism.
-
-
Possible Cause 3: Cell line and receptor expression levels. The level of GPR4 expression in your chosen cell line can affect the apparent potency of an antagonist. Very high expression levels might require higher antagonist concentrations for inhibition.
-
Solution: Use a cell line with stable and validated GPR4 expression. If creating your own stable cell line, characterize the expression level and its functional consequence on agonist potency.
-
Issue 2: Suspected off-target effects of this compound.
-
Possible Cause: this compound and its analogs have known off-target activities. At higher concentrations (>1 µM), this compound can also inhibit other proton-sensing GPCRs like TDAG8 and OGR1. A related compound, 1a, has been shown to bind to the histamine H3 receptor and the hERG channel.
-
Solution:
-
Selectivity Profiling: Test this compound against a panel of related receptors, especially other proton-sensing GPCRs, to determine its selectivity in your experimental system.
-
Use a More Selective Compound: If off-target effects are a concern, consider using a more recently developed and selective GPR4 antagonist like NE 52-QQ57.
-
Dose-Response Curves: Use the lowest effective concentration of the antagonist in your experiments to minimize the risk of off-target effects.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound and Related Compounds against Other GPCRs
| Compound | Target | IC50 (nM) | Off-Target(s) | Off-Target Activity | Reference |
| This compound | GPR4 | 189 | TDAG8, OGR1 | Antagonistic at >1 µM | |
| Compound 1a | GPR4 | - | H3 Receptor, hERG | Binding | |
| NE 52-QQ57 (Cmpd 13) | GPR4 | 70 | - | Improved selectivity | |
| Compound 3b | GPR4 | Potent | TDAG8, OGR1 | No effect |
Experimental Protocols
Detailed Methodology for a GPR4 Functional Assay (cAMP Measurement)
This protocol is adapted for a 384-well plate format using a commercial cAMP assay kit.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human GPR4 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- The day before the assay, harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the antagonist in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations.
3. Antagonist Treatment:
- Carefully remove the culture medium from the cell plates.
- Add the diluted this compound to the wells.
- Incubate the plate at room temperature for 15-30 minutes.
4. Agonist Stimulation:
- Prepare the agonist solution by adjusting the pH of the assay buffer to the desired acidic pH (e.g., pH 6.8).
- Add the acidic assay buffer to the wells containing the antagonist and cells.
- Incubate for 30-60 minutes at room temperature.
5. cAMP Measurement:
- Follow the instructions of your chosen commercial cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based kits). This typically involves adding lysis buffer and then the detection reagents.
- Read the plate on a suitable plate reader.
6. Data Analysis:
- Generate a dose-response curve for this compound by plotting the antagonist concentration against the inhibition of the pH-induced cAMP signal.
- Calculate the IC50 value from the dose-response curve using a non-linear regression model.
Mandatory Visualizations
Caption: GPR4 Signaling Pathways.
Caption: GPR4 Antagonist Functional Assay Workflow.
Caption: Troubleshooting Logic for Low Antagonist Potency.
References
- 1. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Oral Bioavailability of GPR4 Antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered GPR4 antagonists.
Introduction to GPR4 and its Antagonists
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor primarily expressed in vascular endothelial cells.[1] Under acidic conditions, often found in inflammatory and tumor microenvironments, GPR4 is activated and signals through Gs/cAMP and G13/Rho pathways.[1] This activation is linked to pro-inflammatory responses, angiogenesis, and pain.[2][3][4] Consequently, GPR4 has emerged as a promising therapeutic target, and several orally active antagonists have been developed, including compounds like NE-52-QQ57 (also known as compound 13).
A significant hurdle in the development of these antagonists is achieving adequate oral bioavailability. This document will guide users through common challenges and provide actionable strategies to improve the pharmacokinetic profile of "GPR4 Antagonist 1," a representative orally active GPR4 inhibitor based on publicly available data for compounds such as NE-52-QQ57.
GPR4 Signaling Pathways
Understanding the signaling cascades initiated by GPR4 activation is crucial for designing relevant cellular assays and interpreting antagonist activity.
Caption: GPR4 Signaling Pathways.
Troubleshooting Guide for Poor Oral Bioavailability
This guide addresses common issues encountered when developing an orally administered GPR4 antagonist.
| Observed Problem | Potential Cause | Recommended Action |
| Low drug concentration in plasma after oral dosing. | Poor aqueous solubility: The antagonist may not dissolve sufficiently in gastrointestinal fluids to be absorbed. | 1. Particle Size Reduction: Micronization or nanocrystal formation to increase surface area. 2. Formulation with Solubilizing Excipients: Use of surfactants, cyclodextrins, or lipid-based formulations (e.g., SEDDS). 3. Salt Formation: If the compound has ionizable groups, forming a salt can improve solubility and dissolution rate. |
| Low intestinal permeability: The antagonist cannot efficiently cross the intestinal epithelium. | 1. Permeability Enhancement: Co-administration with permeation enhancers (check for toxicity and regulatory acceptance). 2. Prodrug Approach: Modify the molecule to a more permeable form that converts to the active drug in vivo. | |
| High first-pass metabolism: The antagonist is extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Inhibition of Metabolic Enzymes: Co-administration with inhibitors of relevant cytochrome P450 enzymes (use with caution due to potential drug-drug interactions). 2. Medicinal Chemistry Optimization: Modify the chemical structure to block sites of metabolism. | |
| High variability in plasma concentrations between subjects. | Food effects: The presence or absence of food in the GI tract can significantly alter absorption. | 1. Conduct Fed vs. Fasted Bioavailability Studies: To understand the impact of food. 2. Formulation Design: Develop a formulation that minimizes food effects, such as a lipid-based delivery system. |
| pH-dependent solubility/stability: The antagonist may precipitate or degrade at the varying pH of the gastrointestinal tract. | 1. Enteric Coating: To protect the drug from the acidic environment of the stomach. 2. Amorphous Solid Dispersions: To maintain the drug in a supersaturated state. | |
| Good in vitro permeability but poor in vivo absorption. | Efflux transporter activity: The antagonist is actively pumped back into the intestinal lumen by transporters like P-glycoprotein. | 1. Bidirectional Caco-2 Assay: To determine the efflux ratio. 2. Co-administration with Efflux Inhibitors: To confirm transporter involvement in vivo. 3. Structural Modification: To reduce recognition by efflux transporters. |
| pH-dependent antagonist activity: The antagonist may be less potent at the acidic pH of the upper GI tract, where absorption is expected. | 1. Investigate pH-dependent binding and activity: To understand the antagonist's behavior in different pH environments. 2. Formulation for targeted release: Design a formulation that releases the drug in a more favorable pH environment (e.g., the lower intestine). |
Frequently Asked Questions (FAQs)
Q1: My GPR4 antagonist has poor aqueous solubility. What is the first step to improve its oral bioavailability?
A1: The first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its solubility at different pH values, its pKa, and its solid-state properties (crystalline vs. amorphous). This information will help you choose the most appropriate formulation strategy, such as particle size reduction, salt formation, or the use of solid dispersions.
Q2: How can I determine if my GPR4 antagonist is a substrate for efflux transporters like P-glycoprotein?
A2: The most common in vitro method is the bidirectional Caco-2 permeability assay. This involves measuring the transport of your compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Q3: What is a reasonable starting dose for an in vivo oral bioavailability study in rats for a novel GPR4 antagonist?
A3: A starting dose is often determined based on in vitro potency and preliminary toxicity data. For GPR4 antagonists like NE-52-QQ57, efficacious oral doses in rodents have been reported in the range of 30 mg/kg. It is crucial to conduct dose-range-finding studies to determine a dose that provides measurable plasma concentrations without causing adverse effects.
Q4: My GPR4 antagonist shows pH-dependent activity, being less potent at low pH. How might this affect oral bioavailability assessment?
A4: This is a critical consideration for GPR4 antagonists, as the receptor is activated by an acidic pH. If the antagonist is less active at the low pH of the stomach and upper intestine, it may not effectively engage its target at the site of absorption. This could lead to a disconnect between plasma concentration and pharmacological effect. It is important to assess the antagonist's binding and functional activity across a range of pH values. Formulation strategies that delay release until the compound reaches the more neutral pH of the lower intestine may be beneficial.
Quantitative Data for a Representative GPR4 Antagonist
The following table summarizes publicly available pharmacokinetic data for the orally active GPR4 antagonist NE-52-QQ57 (Compound 13) in mice. This data can serve as a benchmark for researchers developing new GPR4 antagonists.
| Parameter | Value | Species | Dose and Route | Source |
| Blood Concentration at 2h | 9.03 ± 2.87 µM | Mouse | 30 mg/kg, p.o. | |
| Blood Concentration at 16h | 0.09 ± 0.06 µM | Mouse | 30 mg/kg, p.o. |
Experimental Protocols
In Vitro Intestinal Permeability: Caco-2 Assay
This protocol outlines the general steps for assessing the intestinal permeability of a GPR4 antagonist using the Caco-2 cell model.
Caption: Caco-2 Permeability Assay Workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Experiment Initiation: The cell monolayers are washed with a transport buffer. The test compound (GPR4 antagonist) is added to the donor compartment (either apical for A-to-B transport or basolateral for B-to-A transport).
-
Sampling: At predetermined time points, aliquots are taken from the receiver compartment and replaced with fresh buffer.
-
Quantification: The concentration of the GPR4 antagonist in the collected samples is determined using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. For bidirectional studies, the efflux ratio is determined to assess the potential for active transport.
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general workflow for determining the oral bioavailability of a GPR4 antagonist in rats.
Caption: In Vivo Oral Bioavailability Workflow.
Methodology:
-
Animal Preparation: Typically, male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.
-
Dosing: One group of rats receives the GPR4 antagonist intravenously (e.g., via tail vein injection) to determine the pharmacokinetic parameters after 100% systemic absorption. A second group receives the antagonist orally via gavage.
-
Blood Collection: Blood samples are collected from each animal at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Blood samples are processed to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the GPR4 antagonist in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose, adjusting for the dose administered.
References
GPR4 antagonist 1 pH-dependent activity and limitations
Welcome to the technical support center for GPR4 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pH-dependent activity and limitations of GPR4 antagonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with GPR4 antagonists, particularly focusing on their pH-dependent nature.
| Issue | Potential Cause | Recommended Solution |
| Antagonist shows lower than expected potency or is inactive. | The experimental pH is too acidic. Many GPR4 antagonists, such as Compound 13, are orthosteric and their potency is highly pH-dependent. They are often significantly less active or inactive at pH levels below 6.8.[1][2] | Carefully control and measure the pH of your assay buffer. Ensure the pH is within the optimal range for antagonist activity (typically pH 6.8 or higher). Consider performing a pH titration experiment to determine the optimal pH for your specific antagonist and experimental setup. |
| High variability in antagonist potency between experiments. | Fluctuations in the pH of the cell culture medium or assay buffers. Even small changes in pH can significantly impact the activity of pH-sensitive antagonists. | Use freshly prepared, pH-buffered solutions for all experiments. Calibrate your pH meter regularly. Consider using a more robust buffering system in your media if you suspect pH drift during incubation. |
| Inconsistent results in cell-based assays. | The cell line used has low or variable expression of GPR4. The endogenous expression of GPR4 can vary between cell types and even with passage number. | Use a cell line with stable, high-level expression of GPR4. This can be a cell line endogenously expressing GPR4 (e.g., HUVECs) or a stably transfected cell line (e.g., HEK293-GPR4). Verify GPR4 expression levels using qPCR or Western blot. |
| Antagonist appears to act as an agonist in some conditions. | This is unlikely for known GPR4 antagonists. However, at very high concentrations, some compounds can have off-target effects. Alternatively, the assay readout may be influenced by other cellular processes affected by the compound or pH changes. | Perform a full dose-response curve to confirm the antagonistic effect. Test the compound in a parental cell line not expressing GPR4 to check for off-target effects. Ensure your assay is specific for GPR4-mediated signaling. |
| Difficulty reproducing in vivo efficacy seen in literature. | The local pH at the site of action in the in vivo model may be too acidic for the antagonist to be effective. Pathological tissues, such as inflamed tissues or tumors, are often characterized by an acidic microenvironment.[1] | Consider the pH of the target tissue in your animal model. If the pH is expected to be low, a pH-insensitive antagonist may be required. Measure the tissue pH if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is the activity of my GPR4 antagonist pH-dependent?
A1: GPR4 is a proton-sensing G protein-coupled receptor (GPCR) that is activated by acidic extracellular pH.[3] Many GPR4 antagonists, particularly orthosteric antagonists like Compound 13, bind to the same site as the proton activator. The protonation state of key amino acid residues in the binding pocket, influenced by the extracellular pH, can dramatically alter the binding affinity and therefore the potency of the antagonist. At low pH, protonation of these residues can prevent the antagonist from binding effectively, leading to a loss of activity.[1]
Q2: What is the optimal pH range for testing GPR4 antagonists?
A2: The optimal pH will depend on the specific antagonist. However, for many known pH-sensitive antagonists, a pH of 6.8 or slightly above is where they exhibit potent activity. Below this pH, their potency can decrease dramatically. It is recommended to perform initial experiments at a range of pH values (e.g., 6.4, 6.8, 7.0, 7.4) to characterize the pH-dependence of your specific compound.
Q3: Which signaling pathways are activated by GPR4?
A3: GPR4 is known to couple to multiple G protein signaling pathways, primarily:
-
Gαs: This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
-
Gαq/11: This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Gα12/13: This pathway activates RhoA, a small GTPase involved in regulating the actin cytoskeleton.
Q4: What are the key differences between this compound (Compound 13) and NE-52-QQ57?
A4: GPR4 antagonist 13 and NE-52-QQ57 are often referred to as the same compound in the literature. NE-52-QQ57 is a selective and orally available GPR4 antagonist. Like Compound 13, its activity is expected to be pH-dependent.
Q5: What are some alternative GPR4 antagonists that are less pH-sensitive?
A5: The development of pH-insensitive GPR4 antagonists is an active area of research. While many currently available antagonists show some degree of pH-dependence, it is advisable to consult the latest literature for novel compounds with improved pH profiles.
Data Presentation
pH-Dependent Potency of GPR4 Antagonists
The following table summarizes the reported IC50 values of various GPR4 antagonists at different pH levels, as determined by cAMP accumulation assays. This data highlights the significant impact of pH on antagonist potency.
| Compound | Target | Assay | pH 6.4 IC50 (nM) | pH 6.8 IC50 (nM) | pH 7.0 IC50 (nM) | Reference |
| Compound 13 | Human GPR4 | cAMP | >10000 | 111.8 | 7.2 | |
| Compound 13 | Mouse GPR4 | cAMP | >10000 | 197.6 | - | |
| Compound 1 | Human GPR4 | cAMP | >10000 | 2500 | - | |
| Compound 2 | Human GPR4 | cAMP | >10000 | 3000 | - | |
| Compound 39c | Human GPR4 | cAMP | >10000 | 125.9 | - | |
| NE-52-QQ57 | Human GPR4 | cAMP | - | - | 70 | |
| NE-52-QQ57 | Human GPR4 | cAMP | - | - | 26.8 (in HEK293 cells) |
Experimental Protocols
Gs Pathway: cAMP Accumulation HTRF Assay
This protocol is for determining the potency of a GPR4 antagonist by measuring its ability to inhibit acid-induced cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA), pH adjusted to desired values (e.g., 6.4, 6.8, 7.0, 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GPR4 antagonist (test compound)
-
cAMP HTRF assay kit (e.g., from Cisbio, PerkinElmer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-GPR4 cells to ~80-90% confluency.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the desired pH-adjusted assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration (e.g., 2,000 cells/5 µL).
-
-
Compound Plating:
-
Prepare serial dilutions of the GPR4 antagonist in the same pH-adjusted assay buffer.
-
Dispense 5 µL of each antagonist concentration into the wells of a 384-well plate. Include a vehicle control (buffer only).
-
-
Cell Stimulation:
-
Add 5 µL of the cell suspension to each well.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP HTRF kit, prepare the detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP-Cryptate solution.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader using the appropriate settings (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the control wells (no antagonist).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Gq/11 Pathway: NFAT Reporter Gene Assay
This protocol measures the inhibition of GPR4-mediated Gq signaling by assessing the activity of an NFAT-responsive reporter gene.
Materials:
-
HEK293 cells
-
GPR4 expression plasmid
-
NFAT-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and serum
-
Assay buffer (pH-adjusted)
-
GPR4 antagonist
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the GPR4 expression plasmid, NFAT-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in 96-well plates and culture for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the GPR4 antagonist in the desired pH-adjusted assay buffer.
-
Replace the culture medium with the antagonist-containing assay buffer and incubate for a predetermined time (e.g., 30 minutes).
-
The assay relies on the acid-induced activation of GPR4, so the pH of the buffer serves as the stimulus.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 4-6 hours) to allow for reporter gene expression, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.
-
G12/13 Pathway: Serum Response Element (SRE) Reporter Assay
This protocol assesses the inhibition of GPR4-mediated G12/13-RhoA signaling by measuring the activity of an SRE-responsive reporter gene.
Materials:
-
HEK293 cells
-
GPR4 expression plasmid
-
SRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium and serum
-
Assay buffer (pH-adjusted)
-
GPR4 antagonist
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the GPR4 expression plasmid, SRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
Plate transfected cells and culture for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the GPR4 antagonist in the desired pH-adjusted assay buffer.
-
Replace the culture medium with the antagonist-containing assay buffer and incubate.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 6-8 hours), measure firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized data against the antagonist concentration to calculate the IC50.
-
Visualizations
GPR4 Signaling Pathways
Caption: GPR4 couples to Gαs, Gαq/11, and Gα12/13 pathways.
Experimental Workflow for pH-Dependent Antagonist Activity
Caption: Workflow for assessing pH-dependent GPR4 antagonist activity.
Logical Relationship of pH and Antagonist Inactivity
Caption: Mechanism of pH-dependent inactivity of GPR4 antagonists.
References
- 1. pH Dependence of a GPR4 Selective Antagonist Hampers Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]
Validation & Comparative
Validating GPR4 Antagonist Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cellular target engagement for the G-protein coupled receptor 4 (GPR4) antagonist, designated as Antagonist 1, and its alternatives. The content herein is supported by experimental data to objectively assess performance and detailed protocols for key validation assays.
GPR4, a proton-sensing receptor activated by acidic pH, is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer.[1] Consequently, the development and validation of potent and selective GPR4 antagonists are of significant interest for therapeutic applications. This guide will focus on the cellular validation of these antagonists, a critical step in drug discovery to confirm that a compound interacts with its intended target in a biologically relevant context.
Comparative Efficacy of GPR4 Antagonists
The inhibitory potency of GPR4 antagonists is a key performance indicator. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Antagonist 1 and two alternative compounds, Antagonist 3b and Compound 13 (also known as NE-52-QQ57), determined through in vitro cellular assays. Lower IC50 values are indicative of higher potency.
| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| Antagonist 1 | CRE-Luciferase Reporter | HEK293 | 130 | [2] |
| Antagonist 3b | CRE-Luciferase Reporter | HEK293 | 67 | [2] |
| Compound 13 (NE-52-QQ57) | cAMP Accumulation | HEK293 | 26.8 | [3][4] |
| Compound 13 (NE-52-QQ57) | GPR4 Antagonist Assay | Not Specified | 70 |
Note: The cAMP Response Element (CRE)-Luciferase Reporter assay is a downstream functional assay that measures the activation of the Gs/cAMP signaling pathway.
GPR4 Signaling Pathways and Antagonist Interruption
GPR4 activation by extracellular protons initiates multiple downstream signaling cascades. Understanding these pathways is crucial for designing and interpreting target engagement assays. GPR4 couples to several G proteins, primarily Gs, Gq, and G12/13, leading to the activation of distinct second messenger systems. A GPR4 antagonist is designed to block these signaling events.
References
- 1. Pharmacological inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
GPR4 Antagonists: A Comparative Guide to Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GPR4 antagonists in various preclinical disease models. The data presented is compiled from published experimental studies and is intended to serve as a resource for researchers investigating the therapeutic potential of targeting the G protein-coupled receptor 4 (GPR4).
Introduction to GPR4
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by acidic pH.[1] Under conditions of acidosis, which are common in pathological microenvironments such as inflamed tissues, ischemic areas, and solid tumors, GPR4 activation triggers downstream signaling cascades that play a crucial role in inflammation, angiogenesis, and immune cell trafficking.[2][3] GPR4 signaling is primarily mediated through the Gs/cAMP, G13/Rho, and Gq/PLC pathways, leading to the activation of transcription factors like CREB and NF-κB.[4][5] This central role in pathological processes makes GPR4 an attractive therapeutic target for a range of diseases. This guide focuses on the efficacy of specific GPR4 antagonists in various disease models.
GPR4 Signaling Pathway
The activation of GPR4 by extracellular protons initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways involved.
Caption: GPR4 signaling pathways activated by acidic conditions.
Efficacy of GPR4 Antagonists in Disease Models
The following tables summarize the quantitative efficacy data of GPR4 antagonists in various preclinical disease models.
Inflammatory Bowel Disease (Colitis)
Disease Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
| Treatment | Dosage | Key Efficacy Readouts | Results |
| GPR4 Antagonist (NE-52-QQ57) | 30 mg/kg, b.i.d., oral gavage | Colon Length | Increased by ~20% vs. vehicle |
| Mesenteric Lymph Node Volume | Reduced vs. vehicle | ||
| Vehicle Control | - | Colon Length | ~6.1 cm |
| Mesenteric Lymph Node Volume | - | ||
| Etanercept (Anti-TNF-α) | 5 mg/kg, i.p., every other day | Colon Length | Significantly increased vs. DSS group |
| Serum MPO levels | Reduced vs. DSS group | ||
| Cyclosporine A | 80 mg/kg, oral, once daily | Disease Activity Index (DAI) | Significantly reduced vs. DSS group |
| Colon Cytokine Levels (IL-1β, IL-6, TNF-α) | Significantly reduced vs. DSS group |
Myocardial Infarction
Disease Model: Permanent Left Anterior Descending Coronary Artery Ligation in Mice
| Treatment | Dosage | Key Efficacy Readout | Results |
| GPR4 Antagonist (Compound 3b) | 6.7 mg/kg/day, i.p. | 28-Day Survival Rate | 100% |
| 20 mg/kg/day, i.p. | 28-Day Survival Rate | 100% | |
| Vehicle Control | - | 28-Day Survival Rate | ~14% |
Parkinson's Disease
Disease Model: MPTP-Induced Parkinson's Disease in Mice
| Treatment | Dosage | Key Efficacy Readouts | Results |
| GPR4 Antagonist (NE-52-QQ57) | Not specified | Tyrosine Hydroxylase (TH)+ Cells | Significantly increased vs. MPTP group |
| Rotarod Performance (Fall Latency) | Increased by ~17% vs. MPTP group | ||
| Pole Test (Time to turn and descend) | Decreased vs. MPTP group | ||
| L-DOPA | 8 mg/kg/day, i.p. | Rotarod Performance | Significantly improved vs. MPTP group |
| Pole Test | Significantly improved vs. MPTP group | ||
| Vehicle Control (MPTP) | - | TH+ Cells | Reduced by ~13% vs. control |
| Rotarod Performance (Fall Latency) | ~213 seconds |
COVID-19
Disease Model: SARS-CoV-2 Infection in K18-hACE2 Transgenic Mice
| Treatment | Dosage | Key Efficacy Readouts | Results |
| GPR4 Antagonist (NE-52-QQ57) | Not specified | Survival Rate | Significantly increased vs. vehicle |
| Lung Viral Titer (PFU/mg) | Reduced by ~81% vs. vehicle | ||
| Vehicle Control | - | Survival Rate | 20% |
| Lung Viral Titer (PFU/mg) | ~398 PFU/mg | ||
| Remdesivir | 20 mg/kg/bid, i.p. | Survival Rate at 8 dpi | 37.5% |
Arthritis
Disease Model: Antigen-Induced Arthritis in Rats
| Treatment | Dosage | Key Efficacy Readout | Results |
| GPR4 Antagonist (NE-52-QQ57 / compound 13) | 30 mg/kg | Paw Swelling | Significant reduction |
| Dexamethasone | 0.225 mg/kg, s.c. | Paw Swelling | Significant suppression |
Experimental Protocols
Below are summaries of the experimental protocols used in the studies cited.
General Experimental Workflow for Evaluating GPR4 Antagonists
Caption: A generalized workflow for preclinical evaluation of GPR4 antagonists.
1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice:
-
Animals: C57BL/6 mice.
-
Induction: Administration of 2-3% DSS in drinking water for 5-7 days to induce acute colitis.
-
Treatment: GPR4 antagonists or comparator drugs are typically administered daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.
-
Assessment: Disease activity index (DAI) is monitored daily (body weight loss, stool consistency, rectal bleeding). At the end of the study, colon length is measured, and colon tissue is collected for histopathological analysis and measurement of inflammatory markers (e.g., myeloperoxidase, cytokines).
2. Myocardial Infarction in Mice:
-
Animals: Male mice.
-
Induction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.
-
Treatment: GPR4 antagonist or vehicle is administered, for example, intraperitoneally twice a day starting one day before the surgery and continuing for 7 days after.
-
Assessment: Survival rate is monitored over a period of 28 days.
3. MPTP-Induced Parkinson's Disease in Mice:
-
Animals: C57BL/6 mice.
-
Induction: Mice are injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron loss. A common regimen is 20-25 mg/kg/day for 5-7 consecutive days.
-
Treatment: GPR4 antagonist or L-DOPA is administered during or after the MPTP treatment period.
-
Assessment: Behavioral tests such as the rotarod test (motor coordination), pole test (bradykinesia), and open field test (locomotor activity) are performed. Post-mortem analysis includes immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
4. SARS-CoV-2 Infection in K18-hACE2 Transgenic Mice:
-
Animals: K18-hACE2 transgenic mice, which express the human ACE2 receptor.
-
Induction: Mice are intranasally inoculated with SARS-CoV-2.
-
Treatment: GPR4 antagonist or an antiviral drug like remdesivir is administered, often starting shortly after infection.
-
Assessment: Survival and body weight are monitored daily. Viral load in the lungs is quantified by plaque assay or RT-qPCR.
5. Antigen-Induced Arthritis in Rats:
-
Animals: Lewis rats.
-
Induction: Rats are immunized with an antigen such as methylated bovine serum albumin (mBSA) or type II collagen emulsified in Freund's adjuvant. Arthritis is then induced by an intra-articular injection of the antigen into a knee joint.
-
Treatment: GPR4 antagonist or an anti-inflammatory drug like dexamethasone is administered, often starting at the onset of arthritis.
-
Assessment: Paw swelling is measured using a plethysmometer. Histopathological analysis of the joints is performed to assess inflammation, pannus formation, and cartilage/bone erosion.
Conclusion
The preclinical data summarized in this guide demonstrate the promising therapeutic potential of GPR4 antagonists across a spectrum of diseases characterized by inflammation and acidosis. In models of inflammatory bowel disease, myocardial infarction, Parkinson's disease, COVID-19, and arthritis, GPR4 antagonists have shown significant efficacy in reducing disease severity and improving outcomes.
The quantitative data and experimental protocols provided herein offer a valuable resource for researchers to compare the performance of GPR4 antagonists with other therapeutic modalities and to design further investigations into their mechanisms of action and clinical potential. As research in this field continues to evolve, GPR4 antagonism stands out as a compelling strategy for the development of novel therapeutics for a range of challenging diseases.
References
- 1. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased proton-sensing receptor GPR4 signalling promotes colorectal cancer progression by activating the hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidosis activation of the proton-sensing GPR4 receptor stimulates vascular endothelial cell inflammatory responses revealed by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR4 Antagonism versus Genetic Knockout in Preclinical Models
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic deletion of a target is crucial for translational success. This guide provides a direct comparison of the effects of a GPR4 antagonist and GPR4 knockout models, supported by experimental data and detailed protocols.
G protein-coupled receptor 4 (GPR4) has emerged as a significant therapeutic target due to its role as a proton sensor in acidic microenvironments, which are characteristic of various pathological conditions such as inflammation, ischemia, and cancer.[1] Both GPR4 antagonists and GPR4 knockout (KO) models are invaluable tools for dissecting the physiological and pathological functions of this receptor. This guide compares the outcomes of these two approaches, providing a framework for interpreting preclinical data and designing future studies.
Quantitative Comparison of GPR4 Antagonist and Knockout Effects
The following table summarizes the quantitative effects of a GPR4 antagonist (NE-52-QQ57) and GPR4 knockout in a dextran sulfate sodium (DSS)-induced acute colitis mouse model and a colitis-associated colorectal cancer (CAC) model induced by azoxymethane (AOM) and DSS.
| Parameter | GPR4 Antagonist (NE-52-QQ57) | GPR4 Knockout (KO) | Wild-Type (WT) Control | Experimental Model |
| Colitis Severity | DSS-Induced Acute Colitis [2] | |||
| Body Weight Loss | Reduced vs. Vehicle | Significantly less than WT-DSS | N/A | DSS-Induced Acute Colitis[2] |
| Colon Shortening | Reduced vs. Vehicle | Significantly less than WT-DSS | N/A | DSS-Induced Acute Colitis[2] |
| Fecal Score | Reduced vs. Vehicle | Significantly lower than WT-DSS | N/A | DSS-Induced Acute Colitis[2] |
| Mesenteric Lymph Node Volume | Reduced vs. Vehicle | Significantly smaller than WT-DSS | N/A | DSS-Induced Acute Colitis |
| Colitis-Associated Cancer | AOM/DSS-Induced CAC | |||
| Tumor Number | Not Reported | Average: 5.1 | Average: 7.4 | AOM/DSS-Induced CAC |
| Tumor Volume (mm³) | Not Reported | 55 | 115 | AOM/DSS-Induced CAC |
| Tumor Necrosis Area (%) | Not Reported | ~2.4-fold higher than WT | Baseline | AOM/DSS-Induced CAC |
| Proliferating Tumor Cells (Ki67+) | Not Reported | ~2-fold decrease vs. WT | Baseline | AOM/DSS-Induced CAC |
| Tumor Blood Vessel Density | Not Reported | ~2.6-fold reduction vs. WT | Baseline | AOM/DSS-Induced CAC |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AOM/DSS-Induced Colitis-Associated Colorectal Cancer Model
This model is a well-established method for inducing colitis-associated colorectal cancer in mice, mimicking the progression from inflammation to carcinoma.
-
Animal Model: Wild-type and GPR4 knockout mice on a C57BL/6 background are used.
-
AOM Injection: Mice receive a single intraperitoneal (IP) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.
-
DSS Administration: One week after the AOM injection, mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days. This is followed by a 14-day recovery period with regular drinking water. This cycle is typically repeated 2-3 times.
-
Monitoring: Mice are monitored for body weight loss, rectal bleeding, and diarrhea throughout the experiment.
-
Endpoint Analysis: At the end of the study (e.g., day 100), mice are euthanized, and the colons are collected. Colon length is measured, and tumors are counted and their size measured. Tissues are then processed for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67, CD31), and gene expression analysis.
Aortic Ring Assay
This ex vivo assay is used to assess angiogenesis by measuring the sprouting of new blood vessels from aortic explants.
-
Aorta Dissection: Thoracic aortas are harvested from euthanized mice.
-
Ring Preparation: The aortas are cleaned of periaortic fibro-adipose tissue and cut into 1 mm-thick rings.
-
Embedding: The aortic rings are embedded in a gel matrix, such as Matrigel or collagen I, in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium, which can be supplemented with the GPR4 antagonist or other compounds of interest.
-
Sprout Quantification: The formation of new microvessels sprouting from the aortic rings is monitored and quantified over several days using microscopy and image analysis software.
Hindlimb Ischemia-Reperfusion Model
This in vivo model is used to study tissue ischemia, inflammation, and angiogenesis.
-
Surgical Procedure: In anesthetized mice, the femoral artery is ligated and, in some protocols, excised to induce ischemia in the hindlimb.
-
Treatment: The GPR4 antagonist or a vehicle control is administered to the mice, for example, via intraperitoneal injection.
-
Blood Flow Measurement: Blood flow recovery in the ischemic limb is measured at different time points using techniques like Laser Doppler Perfusion Imaging.
-
Tissue Analysis: At the end of the experiment, tissues from the ischemic and non-ischemic limbs are harvested for analysis of inflammatory markers, endothelial cell adhesion molecules, and leukocyte infiltration via immunohistochemistry or other molecular biology techniques.
Visualizing GPR4-Mediated Processes
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows discussed in this guide.
Caption: GPR4 Signaling Pathway.
Caption: Experimental Workflow.
References
Assessing the In Vivo Specificity of GPR4 Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo specificity of GPR4 antagonist 1 against other notable GPR4 antagonists, namely compound 3b and NE-52-QQ57. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective assessment for research and drug development applications.
GPR4 Signaling Pathway Overview
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor primarily expressed on endothelial cells. In acidic microenvironments, often associated with inflammation, ischemia, and tumors, GPR4 becomes activated and initiates downstream signaling cascades. These pathways, including the Gs/cAMP and G13/Rho pathways, lead to the expression of adhesion molecules and pro-inflammatory cytokines, contributing to inflammation and angiogenesis.
GPR4 proton-sensing and downstream signaling.
Comparative Analysis of GPR4 Antagonist Specificity
The in vivo specificity of a GPR4 antagonist is critical for minimizing off-target effects and ensuring that the observed therapeutic outcomes are directly attributable to the inhibition of GPR4. This section compares this compound with compound 3b and NE-52-QQ57.
| Antagonist | Target IC50 (GPR4) | Off-Target Activity | Key Specificity Findings | Reference |
| This compound | 189 nM | TDAG8 and OGR1 (>1 µM) | Shows antagonistic effects on other proton-sensing GPCRs at higher concentrations. | [1] |
| Compound 3b | 29 nM | No activity on TDAG8 and OGR1 (up to 10 µM) | Highly selective for GPR4 over other related proton-sensing GPCRs. | [1] |
| NE-52-QQ57 | 70 nM | H3 receptor and hERG channel (for lead compound 1a) | Optimized to remove off-target liabilities of the lead compound. However, its potency is pH-dependent, being largely inactive at pH < 6.8. | [2] |
Experimental Protocols for In Vivo Assessment
Detailed methodologies are crucial for replicating and building upon existing research. The following are the experimental protocols used to assess the in vivo efficacy and specificity of the compared GPR4 antagonists.
Myocardial Infarction Model (for this compound and Compound 3b)
This model was utilized to evaluate the therapeutic potential of GPR4 antagonists in an ischemic setting.
Workflow for the in vivo myocardial infarction model.
Protocol Details:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Surgical Procedure: Mice are anesthetized, and the left anterior descending coronary artery is permanently ligated to induce myocardial infarction.
-
Drug Administration: this compound or compound 3b (6.7 mg/kg/day) or vehicle is administered intraperitoneally once daily.
-
Endpoint: Survival of the mice is monitored for up to 28 days post-surgery.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (for NE-52-QQ57)
This model is a well-established method for inducing colitis and evaluating the efficacy of anti-inflammatory compounds.
Workflow for the DSS-induced colitis model.
Protocol Details:
-
Animal Model: Male and female C57BL/6 mice, 9-10 weeks old.
-
Induction of Colitis: Mice are given 3% (w/v) DSS in their drinking water for 7 consecutive days.
-
Drug Administration: NE-52-QQ57 (at varying doses) or vehicle is administered daily via oral gavage.
-
Clinical Assessment: Body weight, stool consistency, and presence of blood in the stool are monitored daily.
-
Endpoint Analysis: After 7 days, mice are sacrificed, and the colons are collected for measurement of length, histopathological analysis, and assessment of inflammatory markers.
Logical Framework for Specificity Assessment
The assessment of in vivo specificity involves a multi-faceted approach, starting from in vitro characterization and culminating in in vivo validation.
Logical flow for assessing antagonist specificity.
Conclusion
Based on the available data, compound 3b demonstrates superior in vivo specificity compared to this compound, with no detectable off-target activity on the closely related proton-sensing receptors TDAG8 and OGR1.[1] While this compound is effective in a myocardial infarction model, its potential for off-target effects at higher concentrations should be a consideration for its use as a specific research tool.[1]
NE-52-QQ57 presents a different specificity challenge. Although optimized to remove the off-target activities of its lead compound, its efficacy is significantly hampered in acidic conditions (pH < 6.8). This pH-dependent activity is a critical factor to consider when interpreting in vivo data, as the acidic microenvironments where GPR4 is most relevant may render the antagonist less effective.
For researchers requiring a highly specific tool to probe the in vivo function of GPR4, compound 3b appears to be the most suitable option among the antagonists compared in this guide. Further broad-panel off-target screening for all compounds would provide a more complete picture of their overall specificity profiles.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR4 antagonist 1 with other small molecule inhibitors targeting the proton-sensing G-protein coupled receptor (GPCR) family, which includes GPR68 (OGR1), GPR65 (TDAG8), and GPR132 (G2A). This family of receptors plays a crucial role in sensing and responding to changes in extracellular pH, a key factor in the tumor microenvironment, inflammation, and various other pathological conditions.[1][2]
Introduction to Proton-Sensing GPCRs
GPR4, GPR68, GPR65, and GPR132 are activated by acidic extracellular pH.[1][2][3] This activation is primarily mediated by the protonation of histidine residues on the extracellular domains of the receptors. Upon activation, these receptors couple to various G-protein signaling pathways, including Gs (leading to cAMP production), Gq/11 (leading to intracellular calcium mobilization), and G12/13 (implicated in Rho activation). The differential coupling to these pathways contributes to their diverse and sometimes opposing roles in cellular processes. For instance, GPR4 and GPR68 are generally considered pro-inflammatory, while GPR65 has been reported to have anti-inflammatory effects.
Comparative Analysis of Small Molecule Inhibitors
This section provides a comparative overview of this compound and selected small molecule inhibitors of the related proton-sensing GPCRs. The data presented is compiled from various studies and is intended to provide a relative performance assessment.
Table 1: Quantitative Comparison of Inhibitor Potency and Selectivity
| Compound | Target Receptor | Assay Type | Potency (IC50/EC50) | Selectivity Notes | Reference |
| This compound | GPR4 | cAMP Response Element (CRE) Activity | 189 nM | Antagonistic effects on TDAG8 (GPR65) and OGR1 (GPR68) at concentrations >1 µM. | |
| NE 52-QQ57 | GPR4 | cAMP Accumulation | 70 nM (general), 26.8 nM (in HEK293 cells) | Selective GPR4 antagonist. | |
| Compound 3b | GPR4 | cAMP Response Element (CRE) Activity | More potent than this compound (IC50 not specified) | Selective for GPR4 over TDAG8 (GPR65) and OGR1 (GPR68). | |
| Ogremorphin | GPR68 | Not specified | Weak antagonist (IC50 not specified) | First-in-class small molecule inhibitor of GPR68. | |
| PTT-4256 | GPR65 | Not specified | Highly potent and selective (IC50 not specified) | Oral small molecule inhibitor. | |
| ONC212 | GPR132 | β-Arrestin Assay | ~400 nM (EC50) | Selective agonist of GPR132. |
Note: Direct head-to-head comparative studies across all these compounds under identical experimental conditions are limited. The presented data is for comparative reference. ONC212 is an agonist and is included to provide context on a modulator for GPR132.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Signaling Pathways of Proton-Sensing GPCRs
dot
Caption: General signaling pathways of proton-sensing GPCRs.
Experimental Workflow: GPCR Antagonist Screening
dot
Caption: A typical workflow for screening GPCR antagonists.
Detailed Experimental Protocols
cAMP Response Element (CRE) Luciferase Reporter Assay
This assay is commonly used to measure the activation of the Gs-cAMP pathway.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with a plasmid encoding the target proton-sensing GPCR (e.g., GPR4) and a CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro]). A constitutively expressing Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.
-
-
Assay Procedure:
-
24 hours post-transfection, cells are seeded into 96-well plates.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound).
-
The cells are stimulated by changing the culture medium to an acidic pH (e.g., pH 6.8-7.0) to activate the receptor.
-
After a defined incubation period (typically 4-6 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response induced by acidic pH alone.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
NFAT (Nuclear Factor of Activated T-cells) Reporter Assay
This assay is used to measure the activation of the Gq/11-calcium pathway.
-
Cell Culture and Transfection:
-
Similar to the CRE assay, HEK293 cells are co-transfected with a plasmid for the target GPCR (e.g., GPR68) and an NFAT-luciferase reporter vector. A Renilla luciferase vector is used as a transfection control.
-
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with the test compounds.
-
Receptor activation is initiated by lowering the extracellular pH.
-
Following an incubation period (e.g., 6 hours), cells are lysed.
-
Dual-luciferase activity is measured.
-
-
Data Analysis:
-
Data is normalized and analyzed similarly to the CRE assay to determine the potency of the antagonists in blocking the calcium signaling pathway.
-
Conclusion
This compound is a valuable tool for studying the role of GPR4 in various physiological and pathological processes. While it demonstrates potent inhibition of GPR4, its selectivity at higher concentrations against other proton-sensing GPCRs should be considered when interpreting experimental results. Newer compounds like NE 52-QQ57 and compound 3b offer improved selectivity for GPR4. The development of highly selective inhibitors for each member of the proton-sensing GPCR family, such as Ogremorphin for GPR68 and PTT-4256 for GPR65, is crucial for dissecting their individual functions and for the development of targeted therapeutics. Further head-to-head studies are warranted to establish a more definitive comparative profile of these promising small molecule inhibitors.
References
benchmarking GPR4 antagonist 1 against standard-of-care treatments in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GPR4 antagonist 1 and its analogs against established standard-of-care treatments for inflammatory diseases. The data presented is based on findings from various preclinical models, offering insights into the potential therapeutic utility of targeting the GPR4 receptor.
Introduction to GPR4 and Its Role in Disease
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by acidic conditions, a common feature of microenvironments in various pathological states, including inflammation, ischemia, and cancer.[1] Upon activation by low pH, GPR4 triggers downstream signaling cascades that promote the expression of pro-inflammatory molecules, leading to leukocyte recruitment, increased vascular permeability, and tissue damage. Consequently, antagonism of GPR4 presents a promising therapeutic strategy for a range of inflammatory and immune-mediated diseases.
"this compound" is a term that has been used to describe a lead compound in the development of more potent and selective GPR4 inhibitors. While initial studies identified a compound with an IC50 of 189 nM, subsequent research has focused on more optimized molecules, such as NE-52-QQ57 (also known as GPR4 antagonist 13), which has demonstrated efficacy in various preclinical models. This guide will focus on the available data for these GPR4 antagonists and compare their performance to standard-of-care therapies in relevant disease models.
GPR4 Signaling Pathway
GPR4 activation by extracellular protons initiates a cascade of intracellular events. The primary signaling pathways involve the coupling to Gs and G13 proteins. The Gs pathway leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while the G13 pathway activates Rho GTPases. These pathways culminate in the transcriptional upregulation of genes involved in inflammation and cell adhesion.
References
A Comparative Analysis of GPR4 Antagonist 1 and Other Dibenzazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GPR4 antagonist 1 and other dibenzazepine derivatives based on available experimental data. G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor implicated in various physiological and pathological processes, including inflammation and angiogenesis, making it an attractive target for drug discovery. Dibenzazepine derivatives have emerged as a promising class of GPR4 antagonists.
Performance Comparison of Dibenzazepine GPR4 Antagonists
The antagonistic activity of this compound and its derivatives has been evaluated based on their ability to inhibit the pH-dependent activation of the cAMP response element (CRE), a downstream effector of the GPR4 signaling pathway. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Structure | GPR4 Antagonistic Activity (IC50, nM)[1] |
| This compound | A dibenzazepine core with a piperazine moiety and an imidazopyridine moiety. | 130 |
| Compound 2 | Lacks the piperazine moiety of this compound. | >1000 |
| Compound 3a | Piperazine in this compound is replaced with a pyrrolidine ring. | 110 |
| Compound 3b | Piperazine in this compound is replaced with a piperidine ring. | 67 |
| Compound 3c | Piperazine in this compound is replaced with a morpholine ring. | 120 |
| Compound 5a | Imidazopyridine in this compound is replaced with an imidazopyrimidine ring. | >1000 |
| Compound 5c | Imidazopyridine in this compound is replaced with a pyrazolopyrimidine ring. | >1000 |
| Compound 8b | Imidazopyridine in this compound is replaced with a benzimidazole ring. | >1000 |
| Compound 8c | Imidazopyridine in this compound is replaced with a purine ring. | >1000 |
Key Findings from the Data:
-
Compound 3b , with a piperidine substitution, demonstrated the highest potency with an IC50 of 67 nM, making it approximately twice as active as the parent this compound[1].
-
The piperazine moiety in this compound is important for activity, as its removal in Compound 2 leads to a significant loss of potency[1].
-
Modifications to the imidazopyridine moiety, as seen in compounds 5a, 5c, 8b, and 8c , resulted in a substantial decrease in antagonistic activity, highlighting the critical role of this structural component[1].
-
Substitutions of the piperazine ring with other cyclic amines, such as pyrrolidine (Compound 3a ) and morpholine (Compound 3c ), resulted in comparable or slightly improved potency compared to this compound[1].
GPR4 Signaling Pathways
GPR4 is a proton-sensing GPCR that, upon activation by acidic pH, couples to multiple G protein signaling pathways. The two primary pathways are:
-
Gs/cAMP Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of genes containing cAMP response elements (CRE).
-
G13/Rho Pathway: GPR4 can also couple to the G13 alpha subunit, which activates Rho GTPases. The Rho signaling pathway is involved in regulating the actin cytoskeleton, cell adhesion, and migration.
Experimental Protocols
CRE-Luciferase Reporter Assay for GPR4 Antagonist Activity
This assay is commonly used to screen for and characterize GPR4 antagonists by measuring their ability to inhibit the Gs/cAMP signaling pathway.
Objective: To determine the potency of test compounds in antagonizing proton-induced GPR4 activation, measured as a decrease in CRE-driven luciferase reporter gene expression.
Materials:
-
HEK293 cells stably co-transfected with a GPR4 expression vector and a CRE-luciferase reporter vector.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to physiological pH (7.4) and acidic pH (e.g., 6.8).
-
Test compounds (dibenzazepine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-GPR4-CRE-Luc cells into white, opaque microplates at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer (pH 7.4).
-
Compound Addition: Remove the culture medium from the wells and add the diluted test compounds. Include wells with vehicle control (e.g., DMSO) for baseline and maximal stimulation.
-
Proton Stimulation: To stimulate GPR4 activation, replace the medium containing the compounds with an acidic assay buffer (e.g., pH 6.8). For unstimulated controls, use the physiological pH buffer (pH 7.4).
-
Incubation: Incubate the plate for a specified period (e.g., 4-6 hours) in a CO2 incubator at 37°C to allow for luciferase gene expression.
-
Luminescence Detection: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence signal as a percentage of the maximal proton-induced response (vehicle control at acidic pH).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Logical Relationship of the Comparative Analysis
The comparative analysis of these dibenzazepine derivatives follows a logical progression from structural modification to functional consequence.
References
Safety Operating Guide
Navigating the Disposal of GPR4 Antagonist 1: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of GPR4 antagonist 1, ensuring the protection of personnel and the environment. While specific disposal instructions for this compound are not publicly available, the following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling
Before beginning any experimental work, it is crucial to handle this compound with care in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times to prevent skin and eye contact.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any research chemical, must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Classification
All chemical waste should be treated as hazardous until determined otherwise.[1] this compound, in its pure form or in solution, as well as any materials contaminated with it, should be managed as a chemical waste stream separate from regular trash.
Step 2: Segregation and Storage
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired this compound powder, along with contaminated items such as gloves, weigh boats, and paper towels, in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is crucial to avoid mixing incompatible waste streams; for example, halogenated and non-halogenated solvents should generally be kept separate.[1][2]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[1][2]
Step 3: Container Management
Proper containment is a critical aspect of safe chemical waste disposal.
-
Container Selection: Use containers that are chemically compatible with the waste they are holding. Whenever possible, use the original container for collecting waste of the same chemical.
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added to the container.
-
Condition: Ensure that waste containers are in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste.
Step 4: Scheduling Waste Pickup
Contact your institution's EHS department to arrange for the pickup and disposal of your chemical waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash, as this is illegal and can have serious environmental repercussions.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1197879-16-5 | |
| Molecular Formula | C27H37N5 | |
| Molecular Weight | 431.62 g/mol | |
| IC50 | 189 nM | |
| Appearance | Oil | |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
GPR4 Signaling Pathway
G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by acidic conditions, which are often present in inflammatory, ischemic, and tumor microenvironments. Upon activation by low pH, GPR4 couples to G proteins, leading to the activation of downstream signaling pathways, such as the cAMP pathway, which in turn modulates various cellular responses including inflammation and angiogenesis. GPR4 antagonists, such as this compound, block this signaling cascade.
Caption: GPR4 signaling pathway activated by low pH and inhibited by this compound.
Experimental Protocols
While specific experimental protocols for this compound are diverse, the handling and disposal considerations remain consistent. For instance, in a typical in-vitro experiment involving dissolving the compound in a solvent like DMSO for cell culture treatment, both the leftover stock solution and any contaminated labware (e.g., pipette tips, culture plates) must be disposed of as chemical waste following the steps outlined above.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
